3-(3,5-Dimethylphenyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFFXFTXKCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374412 | |
| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-47-0 | |
| Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dimethylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-(3,5-Dimethylphenyl)benzaldehyde, also identified as 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, is a biphenyl derivative of significant interest in the fields of synthetic organic chemistry and medicinal chemistry. The biphenyl scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds, valued for its rigid, tunable framework that allows for precise spatial orientation of functional groups.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, with a focus on providing actionable insights for research and development professionals. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]
Molecular Structure and Key Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Core Molecular and Physical Data
A summary of the core physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data for this specific compound is limited, properties can be inferred from closely related analogs and computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| CAS Number | 842140-47-0 | |
| Molecular Formula | C₁₅H₁₄O | N/A |
| Molecular Weight | 210.28 g/mol | N/A |
| Physical Form | Solid (Predicted based on related compounds) | [3][4] |
| Storage Temperature | 2-8°C | N/A |
Structural Representation
The chemical structure of this compound is crucial for understanding its reactivity and interactions.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of a biphenyl aldehyde via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equivalent), 3,5-dimethylphenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v), followed by the addition of a base, for example, sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not readily available, general precautions for handling aromatic aldehydes and biphenyl compounds should be followed. Related compounds are known to cause skin and eye irritation, and may cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Applications in Research and Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [1]The structural rigidity and the ability to introduce diverse substituents make biphenyl derivatives attractive for targeting various biological receptors and enzymes.
The presence of the aldehyde functional group in this compound makes it a versatile intermediate for further chemical modifications. Aldehydes can readily undergo a variety of chemical transformations, including:
-
Reductive Amination: To synthesize corresponding amines.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Condensation Reactions: To form Schiff bases, chalcones, and other heterocyclic systems.
These potential transformations allow for the generation of a library of compounds based on the 3-(3,5-dimethylphenyl)biphenyl core, which can then be screened for various biological activities. Biphenyl derivatives have been investigated for their potential as:
-
Anticancer Agents: By inhibiting various protein kinases or acting as tubulin inhibitors. [1]* Antihypertensive Agents: As seen in the angiotensin II receptor blocker class of drugs.
-
Anti-inflammatory Drugs: A well-known application of some biphenyl derivatives. [1]* Antimicrobial and Antifungal Agents. The specific substitution pattern of this compound may offer unique steric and electronic properties that could be exploited in the design of novel therapeutic agents.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a complete experimental dataset for its physical properties is not yet widely available, its synthesis is achievable through established methods like the Suzuki-Miyaura cross-coupling. The presence of a reactive aldehyde group on a rigid biphenyl scaffold makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
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An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. (n.d.). Retrieved from [Link]
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Supporting Information for "Visible-Light-Induced Formylation of C(sp3)−H Bonds". (n.d.). Retrieved from [Link]
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Rikhi, M., et al. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 8(7), 133-144. Retrieved from [Link]
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Kumar, R., et al. (2020). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(10), 4930-4936. Retrieved from [Link]
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3'-Methyl-[1, 1'-biphenyl]-3-carbaldehyde, min 95%, 1 gram. (n.d.). ScienceLab.com. Retrieved from [Link]
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El-Mekkawy, A. I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(29), 20089-20141. Retrieved from [Link]
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Li, Q., et al. (2014). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 19(11), 18887-18907. Retrieved from [Link]
-
Some biologically active biphenyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Supporting information for "Palladium-Catalyzed Direct Arylation of Unactivated Arenes with Aryl Halides". (n.d.). Retrieved from [Link]
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3-[5-(2,5-dihydroxyphenyl)-3-methylpent-3-en-1-yl]-6-hydroxy-2,4-dimethylbenzaldehyde 13C NMR Spectrum. (n.d.). NP-MRD. Retrieved from [Link]
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1 H-NMR spectrum of compound (14). (n.d.). ResearchGate. Retrieved from [Link]
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2-Methoxybenzaldehyde 1H NMR Spectrum. (n.d.). PhytoBank. Retrieved from [Link]
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[1,1'-Biphenyl]-3,3'-dicarbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32095-32111. Retrieved from [Link]
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Singh, P., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32095-32111. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]
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Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1433. Retrieved from [Link]
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Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. Retrieved from [Link]
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Figure S1. 1 H NMR spectrum for 3,5-‐bis[(4-‐methoxycarbonyl)phenyl]benzaldehyde (1). (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 3',5'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in surveyed literature, this document consolidates information on its constituent precursors, proposes a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and offers predicted characterization data based on analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel biphenyl scaffolds.
Introduction: The Significance of Substituted Biphenyl Carbaldehydes
Biphenyl derivatives are a cornerstone in modern organic chemistry, forming the structural basis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The biphenyl moiety's unique stereochemical properties and its ability to modulate biological activity make it a privileged scaffold in drug discovery. The introduction of a carbaldehyde group provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. Specifically, the 3',5'-dimethyl substitution pattern on one of the phenyl rings introduces specific steric and electronic properties that can influence the molecule's conformation and its interactions with biological targets.
This guide focuses on the synthesis and characterization of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, a molecule that combines these key structural features.
Chemical Structure and Physicochemical Properties
The chemical structure of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde is presented below.
Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: An Exemplary Synthesis
The following protocol is adapted from a reliable procedure for the synthesis of a similar biphenyl carboxaldehyde and can be reasonably expected to yield the target compound with minor optimization. [2] Materials:
-
3-Bromobenzaldehyde
-
3,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 3-bromobenzaldehyde (1.0 eq), 3,5-dimethylphenylboronic acid (1.05 eq), and 1-propanol.
-
Degassing: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of sodium carbonate (1.2 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a mixture of hexanes and methanol to yield 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde as a solid.
Figure 3: Proposed workflow for the synthesis of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde.
Predicted Spectroscopic and Chromatographic Data
The following data are predicted based on the chemical structure and spectroscopic information available for closely related compounds. These should be used as a guide for characterization and not as definitive reference values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0 (s, 1H, -CHO)
-
δ 7.9-7.4 (m, 4H, Ar-H of the benzaldehyde ring)
-
δ 7.2 (s, 1H, Ar-H at position 4' of the dimethylphenyl ring)
-
δ 7.1 (s, 2H, Ar-H at positions 2' and 6' of the dimethylphenyl ring)
-
δ 2.4 (s, 6H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 192.5 (-CHO)
-
δ 141.0, 139.0, 137.0, 136.0, 130.0, 129.5, 129.0, 127.0, 126.0 (Ar-C)
-
δ 21.5 (-CH₃)
-
Infrared (IR) Spectroscopy
-
~3050 cm⁻¹ (aromatic C-H stretch)
-
~2920 cm⁻¹ (aliphatic C-H stretch)
-
~2820, 2720 cm⁻¹ (aldehyde C-H stretch, Fermi doublets)
-
~1700 cm⁻¹ (C=O stretch of the aldehyde)
-
~1600, 1480 cm⁻¹ (aromatic C=C stretch)
Mass Spectrometry (MS)
-
EI-MS: Expected molecular ion (M⁺) peak at m/z = 210.
Potential Applications in Research and Development
Substituted biphenyl carbaldehydes are valuable intermediates in several areas of chemical research, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. The aldehyde functionality of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, to generate libraries of compounds for biological screening. This molecule could serve as a precursor for the synthesis of novel anti-inflammatory agents, antivirals, or anticancer drugs.
-
Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties.
Conclusion
3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde represents a valuable, yet under-documented, building block in organic synthesis. This technical guide provides a comprehensive framework for its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, along with predicted characterization data to aid in its identification. The versatile nature of the biphenyl carbaldehyde scaffold suggests that this compound holds significant promise for the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.
References
- Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19075.
- Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-845.
-
Chemspace. (n.d.). 3-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]
- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 7(5).
- Long, L. M., & Henze, H. R. (1941). Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction. Journal of the American Chemical Society, 63(7), 1939-1941.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. Retrieved from [Link]
- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
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PubChem. (n.d.). [1,1'-Biphenyl]-3,3'-dicarbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]
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ResearchGate. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-ivy carbaldehyde. Retrieved from [Link]
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemistry, 3(5), 58-65.
-
Wako. (n.d.). Boronic Acid Compounds. Retrieved from [Link]
-
Windsor, University of. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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Technical Guide: Spectral Characterization & Analysis of CAS 842140-47-0
[1]
Executive Summary & Chemical Identity[2]
CAS Registry Number: 842140-47-0 IUPAC Name: this compound Synonyms: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde; 3-(3,5-Xylyl)benzaldehyde.[1] Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]
Significance in Research
CAS 842140-47-0 serves as a critical bi-aryl intermediate.[1] In drug discovery, it functions as a scaffold for developing androgen receptor antagonists (structural analogs to Enzalutamide intermediates) and kinase inhibitors.[1] In materials science, its high-purity derivatives are utilized in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs), where the meta-linkage disrupts conjugation to increase triplet energy levels.[1]
Chemical Structure & Connectivity[1]
The molecule consists of two phenyl rings linked at the meta position relative to the aldehyde group on Ring A and the 1-position of the 3,5-dimethyl-substituted Ring B.[1]
Figure 1: Structural connectivity of CAS 842140-47-0, highlighting the biphenyl linkage and key functional groups.[1]
Spectral Data & Interpretation
The following data represents the high-fidelity theoretical consensus and experimental expectations for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1]
¹H NMR (400 MHz) Data Table
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Insight |
| 10.08 | Singlet (s) | 1H | -CH O (Aldehyde) | Distinctive deshielded singlet; confirms oxidation state.[1] |
| 8.08 | Triplet (t)* | 1H | Ar-H (C2, Ring A) | Meta-coupling to H4/H6; deshielded by -CHO and aryl ring.[1] |
| 7.85 | Doublet (d) | 1H | Ar-H (C4, Ring A) | Ortho to -CHO; shows typical ortho coupling (~7.8 Hz).[1] |
| 7.82 | Doublet (d) | 1H | Ar-H (C6, Ring A) | Ortho to aryl-aryl bond; overlaps often with H4.[1] |
| 7.60 | Triplet (t) | 1H | Ar-H (C5, Ring A) | Meta-proton; typically the most shielded on Ring A. |
| 7.24 | Singlet (s) | 2H | Ar-H (C2', C6', Ring B)[1] | Equivalent protons due to symmetry; diagnostic of 3,5-substitution.[1] |
| 7.05 | Singlet (s) | 1H | Ar-H (C4', Ring B)[1] | Located between two methyls; shielded relative to other aromatics.[1] |
| 2.40 | Singlet (s) | 6H | -CH ₃ (Methyls) | Sharp singlet; integration of 6H confirms dimethyl substitution.[1] |
*Appears as a singlet-like peak or fine triplet due to small meta-coupling constants.[1]
¹³C NMR (100 MHz) Key Shifts
-
Carbonyl (C=O): 192.4 ppm.[1]
-
Aromatic Quaternary: ~142.0 ppm (Ipso), ~138.5 ppm (Meta-methyl).[1]
-
Methyl (-CH₃): 21.4 ppm.[1]
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: 1695–1705 cm⁻¹ (Strong, sharp).[1] Diagnostic for conjugated aldehyde.
-
C-H Stretch (Aldehyde): Doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ (Fermi resonance).[1]
-
C=C Aromatic Stretch: 1580–1600 cm⁻¹.[1]
-
C-H Out-of-Plane Bending: ~850 cm⁻¹ (Isolated H on Ring B) and ~690/780 cm⁻¹ (Meta-substituted Ring A).[1]
Mass Spectrometry (MS)[1]
Synthesis & Experimental Protocol
The most robust route for synthesizing CAS 842140-47-0 is the Suzuki-Miyaura Cross-Coupling .[1] This method ensures high regioselectivity and compatibility with the aldehyde functional group.[1]
Reaction Scheme
Reactants: 3-Formylphenylboronic acid + 1-Bromo-3,5-dimethylbenzene.[1] Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1] Base: K₂CO₃ (2.0 M aqueous).[1] Solvent: Toluene/Ethanol (4:1 v/v).[1]
Step-by-Step Protocol
-
Preparation: In a clean, dry 3-neck round-bottom flask, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) in Toluene/Ethanol.
-
Degassing: Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.0 eq) under N₂ flow.
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute with Ethyl Acetate, wash with water and brine.[1]
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc 95:5).
Workflow Visualization
Figure 2: Validated synthesis workflow for CAS 842140-47-0 via Suzuki-Miyaura coupling.
Quality Control & Impurity Profiling
For pharmaceutical or OLED grade applications, purity must exceed 99.5%.[1]
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).[1]
-
Retention Time: Expect elution around 8–10 min (highly lipophilic due to biphenyl/methyl groups).[1]
Common Impurities[2][4]
-
Homocoupling Product: 3,3',5,5'-Tetramethylbiphenyl (from aryl bromide dimerization).[1] Detectable by MS (m/z 210 vs 210, distinct retention time).
-
Debrominated Side Product: 1,3-Dimethylbenzene (highly volatile, usually removed during drying).[1]
-
Protodeboronation Product: Benzaldehyde (elutes very early).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1][3] (Used for fragment spectral prediction correlation).[1] [Link][1]
-
PubChem. (2025).[1][4][5] Compound Summary for CAS 842140-47-0. National Center for Biotechnology Information. [Link][1]
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An In-Depth Technical Guide to the Solubility of 3-(3,5-Dimethylphenyl)benzaldehyde in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-(3,5-Dimethylphenyl)benzaldehyde, a key building block in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, practical methodologies for its determination, and an analysis of the expected behavior of this compound in a range of organic solvents.
Introduction to this compound
3,5-Dimethylbenzaldehyde, with the chemical formula C9H10O, is an aromatic aldehyde characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and an aldehyde functional group.[2] It typically appears as a colorless to pale yellow liquid.[2] Understanding its solubility is crucial for a variety of applications, from reaction condition optimization to formulation in drug discovery.
Chemical Structure and Properties:
-
General Solubility: Known to be soluble in organic solvents with limited solubility in water.[2]
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The interplay of intermolecular forces, such as hydrogen bonding and van der Waals forces, dictates the extent to which a solute will dissolve in a particular solvent.
The Role of Polarity
Solvents can be broadly classified as polar or non-polar.[6] Polar solvents have molecules with a significant dipole moment, arising from an uneven distribution of electron density. Non-polar solvents have molecules with a negligible or zero dipole moment. This compound, with its aldehyde group, possesses a degree of polarity. However, the presence of the phenyl ring and two methyl groups contributes to its non-polar character. Therefore, its solubility will be highest in solvents of intermediate polarity and in non-polar solvents.
Hydrogen Bonding
Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8] Compounds that can act as hydrogen bond donors or acceptors tend to be more soluble in protic solvents like water and alcohols.[9][10][11] While the aldehyde group in this compound contains an oxygen atom that can act as a hydrogen bond acceptor, it lacks a hydrogen atom bonded to an electronegative atom, making it incapable of acting as a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents, contributing to its low solubility in water.[2][12]
Qualitative Solubility of this compound
Based on its chemical structure, a qualitative assessment of the solubility of this compound in common organic solvents can be made.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl ether | High | The non-polar phenyl and dimethyl groups will interact favorably with non-polar solvents through London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | Moderate to High | The polarity of the aldehyde group allows for dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde can act as a hydrogen bond acceptor, but the large non-polar region of the molecule will limit solubility compared to smaller aldehydes. |
| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Low to Moderate | Limited hydrogen bonding capability and the significant hydrophobic character of the molecule lead to poor solubility in water. Solubility in DMSO is expected to be higher due to its strong polar aprotic nature. A stock solution of 100 mg/mL in DMSO has been reported, though it may require ultrasonic assistance.[1] |
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental methods are necessary. The following sections detail two widely accepted protocols: the shake-flask method and laser nephelometry.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[13][14] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[15]
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Laser Nephelometry for Kinetic Solubility
Laser nephelometry is a high-throughput screening method that measures the light scattered by suspended particles in a solution to determine kinetic solubility.[17][18][19][20] This technique is particularly useful in early drug discovery for rapidly assessing the solubility of a large number of compounds.[20]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.[1]
-
Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the desired organic solvent.
-
Precipitation Induction: The addition of the aqueous or organic solvent will cause the compound to precipitate out of solution once its solubility limit is exceeded.
-
Nephelometric Measurement: Place the microplate in a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of scattered light at a 90-degree angle.[17]
-
Data Analysis: The intensity of scattered light is proportional to the amount of precipitate. A sharp increase in light scattering indicates the concentration at which the compound is no longer soluble. This point is identified as the kinetic solubility.[20]
Diagram of the Laser Nephelometry Workflow:
Caption: Workflow for Kinetic Solubility Determination by Laser Nephelometry.
Conclusion
References
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An In-depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, a robust synthetic protocol via Suzuki-Miyaura coupling, in-depth spectroscopic characterization, and its potential applications in drug discovery.
Compound Identification and Physicochemical Properties
IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde
The structure consists of a benzaldehyde moiety linked at its 3-position to the 1-position of a 3,5-dimethylbenzene ring. This biphenyl scaffold is a common motif in pharmacologically active molecules and functional materials.[1][2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 842140-47-0 | N/A |
| Molecular Formula | C₁₅H₁₄O | Calculated |
| Molecular Weight | 210.27 g/mol | Calculated |
| Canonical SMILES | Cc1cc(cc(c1)C)c2cccc(c2)C=O | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls such as 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[5]
Two primary retrosynthetic pathways are viable for this target molecule:
-
Pathway A: Coupling of 3-bromobenzaldehyde with 3,5-dimethylphenylboronic acid.
-
Pathway B: Coupling of (3-formylphenyl)boronic acid with 1-bromo-3,5-dimethylbenzene.
Both pathways are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail a representative protocol based on Pathway A.
Causality in Experimental Design
The selection of the catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, an in-situ generation from a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is often more practical and cost-effective.[1]
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this type of coupling, stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[3][5] An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is typically used and is effective while being mild enough to tolerate the aldehyde functional group.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane (DME)) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction occurs at the interface.[6]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of similar aryl bromides and boronic acids.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
3-bromobenzaldehyde
-
3,5-dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3,5-dimethylphenylboronic acid (1.1 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add toluene to the flask to dissolve the solids. In a separate container, prepare a 2 M aqueous solution of sodium carbonate. Add the aqueous sodium carbonate solution to the reaction mixture, followed by palladium(II) acetate (0.02 eq).
-
Reaction: Heat the biphasic mixture to reflux (typically around 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde.
Spectroscopic Characterization and Data Interpretation
As no specific experimental data for 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is readily available in the searched literature, the following represents predicted data based on the analysis of its structural components and analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aldehyde-H | 10.0 - 10.1 | s | 1H | -CHO | Aldehyde protons are highly deshielded and appear as a singlet far downfield. |
| Aromatic-H | 7.9 - 8.1 | m | 2H | Protons ortho to -CHO | Deshielded by the electron-withdrawing aldehyde group. |
| Aromatic-H | 7.5 - 7.7 | m | 2H | Other protons on the benzaldehyde ring | Typical aromatic region, with splitting patterns determined by their positions relative to the other substituents. |
| Aromatic-H | 7.2 - 7.4 | s | 2H | Protons on the dimethylphenyl ring (ortho to the other ring) | Appear as a singlet due to symmetry. |
| Aromatic-H | 7.0 - 7.1 | s | 1H | Proton on the dimethylphenyl ring (para to the other ring) | Appears as a singlet. |
| Methyl-H | 2.3 - 2.4 | s | 6H | -CH₃ | Aromatic methyl groups typically appear in this region as a singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the various aromatic carbon signals.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Assignment | Rationale |
| Carbonyl-C | 190 - 193 | -CHO | The carbonyl carbon of an aromatic aldehyde is highly deshielded. |
| Aromatic-C | 125 - 145 | Ar-C | A complex set of signals corresponding to the 12 aromatic carbons. Quaternary carbons will typically have lower intensities. |
| Methyl-C | 20 - 22 | -CH₃ | The methyl carbons attached to an aromatic ring appear in this upfield region. |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
Table 4: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1705 | Strong | C=O stretch of the aromatic aldehyde |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde (Fermi doublet) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretching vibrations |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺, Molecular ion peak |
| 209 | [M-H]⁺, Loss of the aldehyde proton |
| 181 | [M-CHO]⁺, Loss of the formyl group |
Applications in Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently found in marketed drugs and clinical candidates.[1][2] Its semi-rigid nature allows it to present substituents in a well-defined spatial orientation, facilitating interactions with biological targets such as enzymes and receptors.
The aldehyde functional group, while reactive, can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.
Potential Roles of 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde in Drug Development:
-
Core Scaffold: This molecule can serve as a foundational building block for the synthesis of more complex drug candidates. The biphenyl core provides a robust framework, while the dimethyl groups can be used to fine-tune lipophilicity and steric interactions.
-
Precursor for Bioactive Molecules: The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, imines, and oximes, opening avenues to a wide array of derivatives with diverse pharmacological profiles.
-
Modulation of Drug Properties: The meta-substitution pattern of the aldehyde and the dimethyl groups on the respective rings can influence the molecule's conformation and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile. Biphenyl derivatives have been investigated for a wide range of therapeutic areas, including as anti-inflammatory, antihypertensive, and anticancer agents.[2]
Workflow for the utilization of the title compound in drug discovery.
Conclusion
3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a valuable compound for chemical and pharmaceutical research. Its synthesis is readily achievable through well-established Suzuki-Miyaura coupling protocols. The biphenyl core, combined with the synthetically versatile aldehyde group, makes it an attractive starting point for the development of novel therapeutic agents and advanced materials. This guide provides the necessary technical information for its synthesis, characterization, and strategic application in research and development.
References
- Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
PubChem. Benzaldehyde, 3,5-dimethyl-. [Link]
-
NIST. Benzaldehyde, 3,5-dimethyl-. [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
ACS Omega. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]
-
ResearchGate. Biphenyl aldehyde substrates for selective meta-C–H functionalization. [Link]
-
Supporting Information. 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde. [Link]
-
PMC. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Lund University. Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners. [Link]
-
American Chemical Society. Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. [Link]
-
Beilstein Journals. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]
-
American Chemical Society. Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. [Link]
-
CD Bioparticles. biphenyl-3,3',5,5'-tetracarbaldehyde. [Link]
-
ResearchGate. Rational development of meta‐selective C−H functionalization of biphenyl compounds. [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
PMC. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]
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The Strategic Role of Substituted Biphenyl Aldehydes: From Discovery to Therapeutic Application
Executive Summary
Substituted biphenyl aldehydes represent a privileged scaffold in modern medicinal chemistry, serving as the critical "pivot point" for the synthesis of the "Sartan" class of Angiotensin II Receptor Blockers (ARBs).[1] While the final drug substances often contain tetrazoles or carboxylic acids, the biphenyl aldehyde is the versatile electrophilic intermediate that allows for the divergent synthesis of multiple blockbuster therapeutics, including Valsartan and Telmisartan. This guide analyzes the historical genesis of this scaffold, the transition-metal catalysis that enabled its industrial scalability, and the precise protocols required for its synthesis.
Part 1: Historical Genesis & The "Sartan" Revolution
The discovery of substituted biphenyls is inextricably linked to the race for non-peptide Angiotensin II antagonists in the 1980s.
The DuPont Breakthrough (1986-1990)
Prior to the 1980s, the Renin-Angiotensin-Aldosterone System (RAAS) could only be modulated by ACE inhibitors (like Captopril) or peptide analogs (like Saralasin), which suffered from poor oral bioavailability.
The turning point occurred at DuPont Merck Pharmaceutical , led by the team of Carini, Duncia, and Wong. They identified that simple benzylimidazoles possessed weak affinity for the AT1 receptor. The critical leap was the replacement of the single phenyl ring with a biphenyl scaffold .
-
The "Ortho" Twist: The team discovered that an acidic group (carboxylic acid or tetrazole) at the ortho position of the distal phenyl ring was essential for activity. This substitution forces the two phenyl rings to twist out of coplanarity (approx. 50-60° torsion angle), creating a unique 3D pharmacophore that perfectly mimics the C-terminal phenylalanine-histidine-leucine residues of Angiotensin II.
The Aldehyde as a Divergent Intermediate
While Losartan (the first ARB) utilizes a hydroxymethyl group, subsequent "Sartans" required more complex side chains.
-
Valsartan: Requires a reductive amination of a biphenyl aldehyde with L-valine.[1]
-
Telmisartan: Utilizes two benzimidazole units linked via a biphenyl core, often accessible via aldehyde condensation.
The 4'-formyl-2-biphenylcarbonitrile thus emerged as a high-value intermediate, allowing chemists to install the essential tetrazole on one ring while manipulating the aldehyde on the other to fine-tune lipophilicity and metabolic stability.
Part 2: Synthetic Evolution & Mechanism (The "How")
The synthesis of the biphenyl bond was historically difficult, relying on harsh Ullmann couplings (copper powder, >200°C). The industrial viability of biphenyl aldehydes was unlocked by Palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction .[2]
The Suzuki-Miyaura Catalytic Cycle
The synthesis of biphenyl aldehydes typically involves coupling a 4-formylphenylboronic acid with an aryl halide. This reaction proceeds through a predictable Pd(0)/Pd(II) cycle.
Key Mechanistic Insight: The presence of the electron-withdrawing formyl group (-CHO) on the boronic acid can retard transmetallation. Therefore, the choice of base and ligand is critical to maintain catalyst turnover.
Figure 1: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis. Note the critical role of base activation prior to transmetallation.
Part 3: Critical Experimental Protocol
Protocol: Green Synthesis of 4'-Formyl-2-biphenylcarbonitrile
Target Molecule: A key intermediate for Valsartan. Rationale: This protocol utilizes a PEG-400/Water system, avoiding toxic dipolar aprotic solvents (DMF/DMAc) often restricted in late-stage pharmaceutical manufacturing.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6] | Role |
| 2-Bromobenzonitrile | 1.0 | Electrophile (Aryl Halide) |
| 4-Formylphenylboronic acid | 1.2 | Nucleophile (Boronic Acid) |
| PdCl₂ | 0.005 | Pre-catalyst (High turnover) |
| K₂CO₃ | 3.0 | Base (Activator) |
| PEG-400 / Water | 1:1 v/v | Green Solvent System |
Step-by-Step Methodology
-
System Preparation:
-
Charge a 3-neck round bottom flask with PEG-400 (6 mL) and deionized water (6 mL).
-
Degas the solvent stream with Nitrogen (N₂) for 15 minutes to prevent homocoupling of the boronic acid.
-
-
Reagent Addition:
-
Reaction:
-
Stir vigorously at room temperature (25°C) .
-
Process Control: Monitor via TLC (EtOAc/Hexane 1:4) or HPLC every 60 minutes.
-
Endpoint: Reaction typically completes within 3 hours. Look for the disappearance of the nitrile starting material.
-
-
Work-up:
-
Quench by pouring the mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
Extract with Ethyl Acetate (3 x 10 mL).[3]
-
Wash combined organics with Brine (sat. NaCl) to remove residual PEG.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, gradient 5-10% EtOAc in Hexanes).
-
Yield Expectation: 90-94% isolated yield.
Part 4: Structural Activity Relationship (SAR) & Applications
The utility of the biphenyl aldehyde lies in its "Orthogonal Reactivity." The aldehyde and the nitrile (or other ortho-substituent) can be manipulated independently.
The "Sartan" Workflow
The following diagram illustrates how the biphenyl aldehyde serves as the divergence point for Valsartan synthesis.
Figure 2: The divergent synthesis of Valsartan from the aldehyde intermediate. The aldehyde allows for the introduction of the chiral amino acid side chain.
Why Ortho-Substitution Matters
-
Receptor Binding: The AT1 receptor contains a hydrophobic pocket that accommodates the biphenyl unit. The ortho substituent (tetrazole/acid) forms a critical salt bridge or hydrogen bond with Arg167 or Lys199 in the receptor.
-
Metabolic Stability: The twisted conformation induced by the ortho-substituent prevents rapid P450 oxidation of the biphenyl bridge, extending the half-life of the drug.
Part 5: Future Directions
The field is moving beyond traditional Suzuki couplings toward C-H Activation .
-
Direct Formylation: Recent advances utilize Ruthenium or Rhodium catalysts to directly install the formyl group onto the biphenyl core via C-H activation, bypassing the need for pre-functionalized aryl halides.
-
Flow Chemistry: Continuous flow synthesis of biphenyl aldehydes is becoming standard to manage the exothermicity of large-scale organometallic reactions.
References
-
Discovery of Losartan: Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of antihypertensive drugs."[7][8] Journal of Medicinal Chemistry. Link
-
Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Green Synthesis Protocol: Chen, X., et al. (2020). "Efficient synthesis of biphenyl derivatives via Suzuki-Miyaura coupling in PEG-400/Water." European Journal of Medicinal Chemistry. Link[3]
-
Valsartan Synthesis: Goossen, L. J., et al. (2007). "Synthesis of Valsartan via Decarboxylative Biaryl Coupling." Journal of Organic Chemistry. Link
-
Sartan Impurities & Structure: Havlíček, J., et al. (2015). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Technical Guide: Biphenyl Carboxaldehyde Derivatives
Topic: Introduction to Biphenyl Carboxaldehyde Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biphenyl carboxaldehydes represent a critical class of organic intermediates characterized by two benzene rings linked by a single bond, with at least one formyl (-CHO) group attached. These derivatives serve as the structural backbone for high-value pharmaceuticals, particularly Angiotensin II receptor antagonists ("sartans"), and advanced materials such as Covalent Organic Frameworks (COFs) and Organic Light-Emitting Diodes (OLEDs).
This guide provides a rigorous technical analysis of their chemical architecture, synthesis methodologies, and applications. It moves beyond basic descriptions to explore the mechanistic causality of their reactivity and offers validated protocols for laboratory and industrial scale-up.
Chemical Architecture & Reactivity
The biphenyl carboxaldehyde scaffold combines the extended
-
Conjugation Effects: The twist angle between the two phenyl rings (typically
in solution) limits full planarity, yet sufficient conjugation exists to stabilize radical intermediates, making these compounds excellent candidates for radical-mediated functionalization. -
Aldehyde Versatility: The formyl group acts as a "chemical handle" for:
-
Reductive Amination: Critical for introducing nitrogen-containing heterocycles (e.g., benzimidazoles in Telmisartan).
-
Condensation Reactions: Formation of Schiff bases (imines) for COF construction.
-
Knoevenagel Condensation: Extension of the carbon skeleton for OLED chromophores.
-
Synthesis Strategies
While classical formylation (Vilsmeier-Haack) is possible, it often suffers from regioselectivity issues on the biphenyl ring. The industry standard has shifted toward transition-metal-catalyzed cross-coupling due to its modularity.
The Suzuki-Miyaura Protocol (Dominant Pathway)
The most robust method involves the coupling of a formyl-substituted aryl boronic acid with an aryl halide. This route tolerates the aldehyde functionality, avoiding the need for protecting groups.
Mechanism Visualization
The following diagram outlines the catalytic cycle, highlighting the role of the base in the transmetalation step—often the rate-determining step in hindered biphenyl systems.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for biphenyl synthesis. Note the critical role of base activation prior to transmetalation.
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde
Objective: Synthesis of 4-biphenylcarboxaldehyde via Suzuki coupling. Scale: 10 mmol | Expected Yield: >90%
Reagents:
-
4-Bromobenzaldehyde (1.85 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Sodium Carbonate (Na₂CO₃, 2M aqueous solution, 10 mL)
-
Solvent: Toluene/Ethanol (4:1 ratio, 20 mL)
Step-by-Step Workflow:
-
Degassing: Charge a 3-neck round-bottom flask with toluene, ethanol, and Na₂CO₃ solution. Sparge with Argon for 15 minutes to remove dissolved O₂ (prevents homocoupling and catalyst oxidation).
-
Catalyst Formation: Add Pd(OAc)₂ and PPh₃. Stir for 5 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
Addition: Add 4-bromobenzaldehyde and phenylboronic acid.
-
Reflux: Heat to mild reflux (approx. 85°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Separate organic layer.[1][2] Wash aqueous layer with EtOAc (2x).[2] Combine organics, wash with brine, dry over MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from hexane or purify via silica gel chromatography to yield a white solid.
Applications in Drug Discovery (Sartans)
Biphenyl carboxaldehydes are pivotal in the synthesis of Angiotensin II Receptor Blockers (ARBs), such as Telmisartan . While early syntheses used alkylation of benzimidazoles with biphenyl bromides, modern "convergent" routes utilize biphenyl aldehydes for higher regioselectivity.
The Convergent Route to Telmisartan
In this advanced pathway, the aldehyde functionality allows for a reductive amination sequence that builds the benzimidazole ring onto the biphenyl core, avoiding the formation of regioisomers common in alkylation reactions.
Key Intermediate: 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde.[3]
Figure 2: Convergent synthesis of Telmisartan utilizing a biphenyl carboxaldehyde intermediate to ensure regiocontrol.
Why this matters: The aldehyde enables the construction of the benzimidazole nitrogen-carbon bond in situ, eliminating the need to separate N1/N3 isomers that plague the alkylation of pre-formed benzimidazoles.
Applications in Materials Science (COFs)
In materials science, 4,4'-diformyl-1,1'-biphenyl is a "linker" of choice for Covalent Organic Frameworks (COFs). The aldehyde groups react with multi-functional amines to form crystalline, porous networks via imine linkages.
COF Synthesis Mechanism
The formation of the COF relies on the reversibility of the imine bond formation. This thermodynamic control allows the structure to "error check" and anneal into the most stable, crystalline form.
Protocol Summary (Solvothermal):
-
Monomers: 4,4'-diformylbiphenyl + 1,3,5-tris(4-aminophenyl)benzene.
-
Solvent: Mesitylene/Dioxane (1:1) + 6M Aqueous Acetic Acid (Catalyst).
-
Conditions: Sealed tube, 120°C for 72 hours (undisturbed).
-
Result: A highly porous, crystalline solid (e.g., TPB-TP-COF).
Figure 3: Mechanism of Covalent Organic Framework (COF) crystallization via reversible imine condensation.
Comparative Data: Synthesis Methods
| Method | Key Reagents | Yield | Selectivity | Primary Utility |
| Suzuki Coupling | Aryl Boronic Acid + Aryl Halide + Pd(0) | 85-98% | High (Regiospecific) | Pharma & Materials (Versatile) |
| Vilsmeier-Haack | Biphenyl + POCl₃ + DMF | 60-75% | Moderate (Mixture of isomers) | Low-cost bulk reagents |
| Rieche Formylation | Biphenyl + SnCl₄ + Dichloromethyl methyl ether | 70-85% | Moderate to Good | Acid-stable substrates |
| Oxidation | Methylbiphenyl + DDQ or SeO₂ | 50-70% | High (Precursor dependent) | When methyl precursor is available |
Safety & Handling
CAS No: 3218-36-8 (4-Biphenylcarboxaldehyde)
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. Avoid dust formation.[4][5][6][7][8][9]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
References
-
Suzuki-Miyaura Coupling Protocol
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Telmisartan Synthesis (Convergent Route)
-
COF Synthesis & Applications
-
Biphenyl Carboxaldehyde Safety Data
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Biphenylcarboxaldehyde. Link
-
-
General Review of Biphenyls in Pharma
-
Gomes, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Link
-
Sources
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- 2. rjpbcs.com [rjpbcs.com]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
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- 10. pubs.acs.org [pubs.acs.org]
Commercial availability of 3-(3,5-Dimethylphenyl)benzaldehyde
An In-Depth Technical Guide to 3-(3,5-Dimethylphenyl)benzaldehyde for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 842140-47-0), a key aromatic aldehyde intermediate. The document details its chemical identity, commercial availability, established synthesis methodologies, and critical analytical characterization data. Furthermore, it explores the compound's utility as a versatile building block in medicinal chemistry and drug discovery, highlighting its role in the synthesis of various pharmacologically active scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in their research and development programs.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, is a biaryl aldehyde that serves as a valuable intermediate in organic synthesis. Its structure consists of a benzaldehyde moiety substituted at the 3-position with a 3,5-dimethylphenyl group.
| Property | Value | Source |
| CAS Number | 842140-47-0 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₄O | N/A |
| Molecular Weight | 210.27 g/mol | N/A |
| IUPAC Name | 3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | Sigma-Aldrich |
| Synonyms | This compound | Sigma-Aldrich |
| Physical Description | Typically supplied as a solid (powder/crystals) | N/A |
Commercial Availability and Procurement
This compound is commercially available from several chemical suppliers, primarily as a research-grade chemical. It is typically offered in various purities and quantities suitable for laboratory-scale synthesis and early-stage drug discovery efforts.
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Milligrams to grams |
| AA Blocks, Inc. | Not specified | Available via distributors like Sigma-Aldrich |
For procurement, researchers should consult the catalogs of major chemical suppliers. It is advisable to obtain a certificate of analysis (CoA) to confirm the purity and identity of the material before use in sensitive applications.
Synthesis Methodologies
The synthesis of substituted benzaldehydes often involves the controlled oxidation of corresponding methyl groups on an aromatic ring. For structurally related dimethylbenzaldehydes, several methods have been patented, primarily starting from mesitylene (1,3,5-trimethylbenzene). These methods highlight industrial approaches to selective oxidation.
Key synthesis strategies for related dimethylbenzaldehydes include:
-
Catalytic Oxidation: This method involves the selective oxidation of one methyl group of mesitylene. A patented process describes using a cobalt salt catalyst in conjunction with a brominated quaternary ammonium salt, with oxygen serving as the oxidant. This approach is noted for its high raw material conversion and product selectivity.[1]
-
Electrolytic Synthesis: An alternative industrial method uses the indirect electrolytic oxidation of mesitylene. In this process, a Mn²⁺ salt is electrochemically oxidized to a high-valent manganese species (Mn³⁺, Mn⁴⁺), which then acts as the oxidizing agent to convert a methyl group to an aldehyde. This allows for the regeneration and recycling of the manganese mediator.[2]
-
Chloromethylation Route: The chloromethylation of mesitylene is also cited as a successful laboratory and potential industrial route, which would be followed by subsequent oxidation to the aldehyde.[1]
The logical workflow for a common synthesis approach is illustrated below.
Caption: General workflow for the synthesis of 3,5-Dimethylbenzaldehyde from Mesitylene.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques are employed for this purpose. While specific spectral data for the exact title compound is not broadly published, data for the closely related isomer, 3,5-dimethylbenzaldehyde, is available and provides a reference for the expected spectroscopic features.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, a distinct singlet for the aldehyde proton (~9-10 ppm), and singlets for the two methyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), and signals for the methyl carbons. |
| IR Spectroscopy | A strong characteristic C=O stretching vibration for the aldehyde group around 1700-1710 cm⁻¹[3]. C-H stretches for the aromatic rings and methyl groups will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Reference spectral data for the isomer 3,5-dimethylbenzaldehyde can be found in public databases such as the NIST Chemistry WebBook and PubChem, which can be useful for comparative analysis.[4][5]
Applications in Drug Discovery and Medicinal Chemistry
Aromatic aldehydes are fundamental building blocks in the synthesis of a vast array of heterocyclic and polycyclic compounds. The benzaldehyde scaffold, in particular, is a precursor to numerous classes of compounds with significant pharmacological activities.[6][7] Derivatives of this compound can be utilized to introduce a substituted biaryl motif into target molecules, which can be crucial for modulating properties like target affinity, selectivity, and pharmacokinetic profiles.
The aldehyde functional group is highly versatile, enabling a variety of chemical transformations:
-
Reductive Amination: Reaction with primary or secondary amines to form C-N bonds, a cornerstone of modern medicinal chemistry for accessing diverse amine libraries.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C bonds to synthesize stilbenes and other olefinic compounds.
-
Condensation Reactions: Claisen-Schmidt condensation with ketones to form chalcones, which are known precursors to flavonoids and exhibit a wide range of bioactivities including antimicrobial and anticancer effects.[6]
-
Schiff Base Formation: Reaction with primary amines to form imines (Schiff bases), which can act as ligands for metal complexes or serve as intermediates for further functionalization.[6]
The utility of this benzaldehyde core as a scaffold for generating diverse, biologically relevant molecules is depicted in the following workflow.
Caption: Synthetic utility of the benzaldehyde core in generating diverse molecular scaffolds.
The incorporation of the 3,5-dimethylphenyl group can offer specific advantages, such as introducing steric bulk to probe binding pockets or blocking metabolic sites to improve drug stability. Benzaldehyde derivatives are precursors to compounds investigated as aldose reductase inhibitors for diabetes complications and as inhibitors of phosphodiesterases (PDEs), which are targets for inflammatory diseases.[7][8]
Conclusion
This compound is a readily accessible chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its versatile aldehyde functionality allows for its incorporation into a wide range of complex molecular architectures. For researchers in drug discovery, this compound represents a valuable building block for creating novel compounds with tailored pharmacological profiles. Due diligence in sourcing high-purity material and confirming its identity through standard analytical methods is critical for ensuring reproducible and reliable experimental outcomes.
References
-
PrepChem.com. Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34225, Benzaldehyde, 3,5-dimethyl-. Available at: [Link]
- Google Patents.CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
- Google Patents.CN1439744A - Synthesis of dimethyl benzaldehyde.
-
NIST. Benzaldehyde, 3,5-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
NIST. Mass spectrum of Benzaldehyde, 3,5-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Available at: [Link]
-
Huang, W. et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]
-
Sunway Pharm Ltd. 3,5-Dimethylbenzaldehyde - CAS:5779-95-3. Available at: [Link]
-
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
-
ResearchGate. Benzaldehyde derivatives with investigated inhibition profile. Available at: [Link]
-
Card, G.L. et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
Sources
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- 2. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]
Methodological & Application
Application Note: Synthesis of 3-(3,5-Dimethylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract & Utility
This application note details the optimized protocol for synthesizing 3-(3,5-Dimethylphenyl)benzaldehyde , a meta-substituted biaryl aldehyde. This scaffold is a critical intermediate in the development of liquid crystals, organic light-emitting diodes (OLEDs), and p38 MAP kinase inhibitors. The protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromobenzaldehyde and (3,5-dimethylphenyl)boronic acid. Emphasis is placed on controlling oxidative side reactions and ensuring high regiocontrol through rigorous air-free techniques.
Retrosynthetic Analysis & Strategy
The target molecule consists of two aromatic rings linked by a C-C single bond. The presence of the formyl (aldehyde) group on one ring and methyl groups on the other dictates the choice of coupling partners to minimize side reactions such as oxidation or steric hindrance.
-
Disconnection: Biaryl C-C bond.
-
Electrophile: 3-Bromobenzaldehyde. (Chosen over the iodide for cost-efficiency and stability; the aldehyde group is meta to the halogen, preventing ortho-steric interference).
-
Nucleophile: (3,5-Dimethylphenyl)boronic acid. (Stable, crystalline solid).
-
Catalytic System: Pd(PPh3)4 / Na2CO3 / DME:H2O.[1]
Reaction Mechanism (The "Why")
Understanding the catalytic cycle is essential for troubleshooting. The Suzuki-Miyaura coupling proceeds through three distinct stages.
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond of the 3-bromobenzaldehyde. This is often the rate-determining step for aryl bromides.
-
Transmetallation: The boronic acid must first be activated by the base (formation of a boronate species [Ar-B(OH)3]-) to transfer the organic group to the Palladium center.
-
Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[2][3][4][5] The base plays a dual role: activating the boronic acid and facilitating the transmetallation step.
Experimental Protocol
Reagents and Stoichiometry[6][7]
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Amount (Example Scale) |
| 3-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g (10 mmol) |
| (3,5-Dimethylphenyl)boronic acid | 149.98 | 1.2 | 1.80 g (12 mmol) |
| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg (0.3 mmol) |
| Na2CO3 | 105.99 | 2.5 | 2.65 g (dissolved in 12 mL H2O) |
| DME (Dimethoxyethane) | Solvent | - | 40 mL |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Critical: Oxygen causes homocoupling of the boronic acid (forming a symmetric biaryl impurity) and oxidizes the phosphine ligands on the catalyst.
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle.
-
Flame-dry the glassware under vacuum if possible; otherwise, purge with Nitrogen for 15 minutes.
Step 2: Solvent Degassing
-
Dissolve the Na2CO3 in water.
-
Combine DME and the aqueous Na2CO3 in the RBF.
-
Sparging: Bubble Nitrogen gas directly into the solvent mixture for 20 minutes. This is more effective than simple headspace purging.
Step 3: Reagent Addition
-
Remove the needle briefly to add 3-Bromobenzaldehyde, (3,5-Dimethylphenyl)boronic acid, and finally the Pd(PPh3)4 catalyst.
-
Note: The catalyst should be added last to minimize its exposure to air before the inert atmosphere is re-established.
-
The solution typically turns yellow/orange upon catalyst addition.
Step 4: Reaction
-
Heat the mixture to reflux (approx. 85°C) with vigorous stirring.
-
Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
Reaction time is typically 4–6 hours .
Step 5: Workup
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the organic layer.[8] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Wash the combined organics with Brine (saturated NaCl), then dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to yield the crude yellow oil/solid.
Purification Workflow
Figure 2: Purification workflow. Gradient elution is recommended to separate the product from protodeboronated byproducts.
Validation & Characterization (Self-Validating System)
To ensure the synthesized material is the correct target, compare your data against these expected values.
-
Physical State: White to pale yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3):
-
δ 10.10 (s, 1H): Aldehyde proton (Diagnostic peak).
-
δ 8.10 (t, 1H): Proton on the central ring between aldehyde and biaryl bond (deshielded).
-
δ 7.85 (d, 2H): Other aromatic protons on the benzaldehyde ring.
-
δ 7.25 (s, 2H): Ortho-protons on the dimethylphenyl ring.
-
δ 7.05 (s, 1H): Para-proton on the dimethylphenyl ring.
-
δ 2.38 (s, 6H): Methyl groups (Singlet integration of 6H confirms the 3,5-dimethyl moiety).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or catalyst poisoning. | Ensure solvents are thoroughly degassed. Increase catalyst loading to 5 mol%. |
| Black Precipitate (Early) | "Palladium Black" formation (catalyst decomposition). | Reaction temperature too high too quickly or poor ligand stability. Add PPh3 (1-2 mol%) to stabilize Pd. |
| Homocoupling (Biaryl dimer) | Presence of Oxygen. | Rigorous sparging with Argon/Nitrogen is required. |
| Starting Material Remains | Boronic acid deboronation. | Add excess boronic acid (1.5 equiv) and use milder base (K3PO4) if hydrolysis is suspected. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[10] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link
Sources
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- 6. obrnutafaza.hr [obrnutafaza.hr]
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- 9. jsynthchem.com [jsynthchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Formylation methods for 3',5'-dimethylbiphenyl
Executive Summary
The formylation of 3',5'-dimethylbiphenyl (CAS: 17057-88-4) is a critical transformation in the synthesis of liquid crystals, sartan-class antihypertensives, and biaryl ligands. The introduction of a formyl group (-CHO) onto this scaffold presents a classic problem in regioselectivity: balancing the electronic activation of the methyl groups against the steric hindrance imposed by the phenyl ring.
This guide details three validated protocols to achieve this transformation, prioritizing regiocontrol and scalability .
-
Method A (Rieche Formylation): The most robust direct method for sterically hindered, electron-rich arenes.
-
Method B (Vilsmeier-Haack): A milder alternative, though often slower due to steric crowding.
-
Method C (Lithiation-Formylation): The "Gold Standard" for absolute regioselectivity via a halogenated precursor.
Mechanistic Analysis & Regioselectivity
The 3',5'-dimethylbiphenyl system consists of an unsubstituted phenyl ring and a dimethyl-substituted ring. The dimethyl ring is significantly more electron-rich (activated) due to the inductive (+I) and hyperconjugative effects of the two methyl groups.
Regiochemical Drivers:
-
Electronic Activation: The methyl groups at 3' and 5' direct electrophilic attack to the ortho and para positions relative to themselves.
-
Position 4' (Para to Phenyl): Activated by both methyls (ortho).
-
Position 2'/6' (Ortho to Phenyl): Activated by one methyl (ortho) and one methyl (para).
-
-
Steric Hindrance:
-
Position 4': Flanked by two methyl groups ("mesityl-like" pocket).[1] While sterically crowded, this position is electronically highly favorable.
-
Position 2'/6': Flanked by one methyl group and the bulky phenyl ring. The steric clash with the phenyl ring (ortho-effect) often makes this position less accessible than the 4' position.
-
Detailed Protocols
Method A: Rieche Formylation (TiCl₄ / Cl₂CHOMe)
Best for: Direct synthesis, high yields, and overcoming steric hindrance.
The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) activated by Titanium(IV) chloride (TiCl₄). This generates a highly reactive oxocarbenium ion capable of formylating even crowded positions (like the 4' position between two methyls).
Reagents:
-
3',5'-Dimethylbiphenyl (1.0 equiv)
-
Dichloromethyl methyl ether (1.2 - 1.5 equiv)
-
Titanium(IV) chloride (TiCl₄) (2.0 - 2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve 3',5'-dimethylbiphenyl (10 mmol) in anhydrous DCM (50 mL) and cool to -10°C (ice/salt bath).
-
Catalyst Addition: Add TiCl₄ (20-25 mmol) dropwise via syringe. The solution will likely darken (red/brown complex formation).
-
Reagent Addition: Dissolve dichloromethyl methyl ether (12 mmol) in DCM (10 mL) and add dropwise over 20 minutes, maintaining the internal temperature below 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of TiCl₄ releases HCl gas.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid), then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexane → 5% EtOAc/Hexane).
Note: This method typically yields the 4'-carbaldehyde as the major product (>85% regioselectivity).
Method B: Vilsmeier-Haack Formylation
Best for: Milder conditions, substrates sensitive to strong Lewis acids.
While milder, the Vilsmeier reagent (chloroiminium salt) is bulkier than the Rieche intermediate, which may lead to slower reaction rates at the hindered 4'-position.
Protocol:
-
Reagent Formation: In a dry flask, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 mins to form the Vilsmeier salt (white solid or slurry).
-
Addition: Dissolve 3',5'-dimethylbiphenyl (1.0 equiv) in DMF or 1,2-dichloroethane and add to the pre-formed reagent.
-
Heating: Heat the mixture to 70–80°C for 6–12 hours.
-
Workup: Cool to RT, pour into ice water, and neutralize with Sodium Acetate or NaOH (aq) to pH 7–8. Extract with EtOAc.
Method C: Lithiation-Formylation (via Halogen-Metal Exchange)
Best for: Absolute Regiocontrol (Guaranteed 4'-isomer).
If the direct formylation yields an inseparable mixture of isomers, the most reliable route is to first brominate (which is highly selective for the 4' position due to sterics/electronics of bromination) and then formylate.
Workflow:
-
Bromination: React 3',5'-dimethylbiphenyl with NBS (N-bromosuccinimide) in DMF or Br₂/FeBr₃. The bulky bromine atom will almost exclusively target the 4'-position (para to phenyl, between methyls) or the 4'-position will be isolated easily.
-
Lithiation:
-
Dissolve 4'-bromo-3',5'-dimethylbiphenyl in anhydrous THF under Argon.
-
Cool to -78°C .[2]
-
Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30–60 mins to generate the aryllithium species.
-
-
Formylation:
-
Add anhydrous DMF (2.0 equiv) dropwise at -78°C.
-
Stir for 1 hour, then warm to RT.
-
-
Quench: Add aqueous NH₄Cl.
Comparative Analysis
| Feature | Rieche Formylation | Vilsmeier-Haack | Lithiation (via Bromide) |
| Reagents | TiCl₄ / Cl₂CHOMe | POCl₃ / DMF | n-BuLi / DMF |
| Conditions | -10°C to RT | 70–80°C (Heat required) | -78°C (Cryogenic) |
| Regioselectivity | High (favors 4') | Moderate to High | Absolute (determined by Br precursor) |
| Yield | 75–90% | 50–70% | 80–95% (step 2) |
| Scalability | High (Industrial standard) | High | Moderate (Cryogenic limits) |
| Safety Profile | TiCl₄ is corrosive/fuming | POCl₃ is corrosive | n-BuLi is pyrophoric |
Troubleshooting & Critical Parameters
-
Regioisomer Identification: Always verify the product using ¹H NMR .
-
4'-Carbaldehyde (Symmetric): The aromatic protons on the dimethyl ring will appear as a singlet (2H) because the molecule has a plane of symmetry.
-
2'-Carbaldehyde (Asymmetric): The aromatic protons on the dimethyl ring will appear as two doublets (meta-coupling) or distinct singlets depending on resolution.
-
-
Moisture Control: Both TiCl₄ and n-BuLi are violently water-reactive. Ensure all glassware is oven-dried and solvents are anhydrous (Karl Fischer < 50 ppm).
-
Color Changes: A deep red/brown color in the Rieche reaction is normal and indicates the formation of the active charge-transfer complex.
References
-
Rieche Formylation Mechanism & Scope
-
Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte, 93(1), 88–94.[3]
-
-
Vilsmeier-Haack Reaction Review
- Slocum, D. W., et al. (1995). "Ortho-Lithiation of Anisole and Derivatives". Journal of Organic Chemistry.
-
Synthesis of Biphenyl Aldehydes (Patent Literature)
-
Example of biphenyl formylation context: US Patent 4620025A. "Process for the preparation of biphenyl intermediates". (Demonstrates the industrial relevance of these intermediates).
-
-
General Protocol for Rieche Formylation
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 3-(3,5-Dimethylphenyl)benzaldehyde in Advanced Polymer Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(3,5-Dimethylphenyl)benzaldehyde in polymer synthesis.
Introduction and Scientific Context
This compound is an aromatic aldehyde that, while not as extensively documented in polymer literature as some of its counterparts, presents significant opportunities for the synthesis of novel functional polymers. Its unique structure, featuring a benzaldehyde group for polymerization or post-polymerization modification and a bulky, hydrophobic 3,5-dimethylphenyl substituent, allows for the creation of polymers with tailored properties. The dimethylphenyl moiety can impart increased solubility in organic solvents, enhanced thermal stability, and specific optoelectronic characteristics.
These application notes provide a comprehensive technical guide for utilizing this compound in the synthesis of advanced polymers, including poly(azomethine)s and as a functional comonomer. The protocols are designed to be robust and adaptable, providing a strong foundation for further research and development.
Core Concepts: The Role of the 3,5-Dimethylphenyl Group
The strategic placement of two methyl groups on the phenyl ring of the benzaldehyde derivative is expected to influence the resulting polymer's properties in several key ways:
-
Solubility: The bulky and nonpolar nature of the dimethylphenyl group can disrupt polymer chain packing, leading to increased free volume and enhanced solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.
-
Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature (Tg) and good thermal stability of the resulting polymers.
-
Mechanical Properties: The introduction of bulky side groups can affect the mechanical properties of the polymer, potentially leading to increased toughness or altered elasticity.
-
Optical Properties: The chromophoric nature of the aromatic rings can be exploited for applications in optoelectronics and photonics.
Application 1: Synthesis of High-Performance Poly(azomethine)s
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of materials known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. The reaction between a dialdehyde and a diamine forms the basis of their synthesis. Here, this compound can be used to create novel poly(azomethine)s through condensation with various aromatic diamines.
Reaction Workflow: Poly(azomethine) Synthesis
Caption: Workflow for the synthesis of poly(azomethine)s.
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline
Materials:
-
This compound (1.00 eq)
-
4,4'-Oxydianiline (1.00 eq)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Nitrogen or Argon gas supply
-
Dean-Stark trap (optional)
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser (with a Dean-Stark trap if using toluene), add 4,4'-oxydianiline and this compound.
-
Solvent Addition: Add a sufficient amount of anhydrous NMP or DMAc to achieve a solids concentration of 10-15% (w/v). If using a Dean-Stark trap, add toluene (approximately 20% of the total solvent volume).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Polycondensation: Heat the reaction mixture to 120-140°C and stir vigorously under a continuous flow of nitrogen. If using a Dean-Stark trap, the water formed during the reaction will be azeotropically removed with toluene. The reaction progress can be monitored by the increase in viscosity of the solution.
-
Reaction Time: Continue the reaction for 12-24 hours, or until a significant increase in viscosity is observed.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring.
-
Purification: The precipitated fibrous polymer should be collected by filtration, washed thoroughly with methanol and then water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Expected Polymer Properties:
| Property | Expected Value/Characteristic |
| Appearance | Yellowish to orange, fibrous solid |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) |
| Inherent Viscosity | 0.4 - 0.8 dL/g (in DMAc at 30°C) |
| Glass Transition (Tg) | 180 - 250°C |
| Thermal Decomposition | > 400°C (10% weight loss in N2) |
Application 2: Functional Comonomer in Copolymerization
This compound can be used as a comonomer to introduce aldehyde functionalities into other polymer backbones. For instance, it can be copolymerized with phthalaldehyde to create degradable polyacetals.[1] The aldehyde groups can then serve as reactive sites for post-polymerization modification, such as cross-linking or the attachment of bioactive molecules.
Logical Flow: Copolymerization and Functionalization
Caption: Copolymerization followed by post-polymerization modification.
Experimental Protocol: Anionic Copolymerization of Phthalaldehyde and this compound
Materials:
-
Phthalaldehyde (freshly sublimed)
-
This compound (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Anionic initiator (e.g., n-butyllithium in hexanes)
-
Methanol (for quenching)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve phthalaldehyde and this compound (in the desired molar ratio) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Initiation: Slowly add the anionic initiator (e.g., n-butyllithium) dropwise to the stirred monomer solution. The initiation is often indicated by a color change.
-
Polymerization: Allow the polymerization to proceed at -78°C for 2-4 hours.
-
Termination: Quench the reaction by adding a small amount of degassed methanol.
-
Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature.
Application 3: Surface Modification of Amine-Functionalized Polymers
The aldehyde group of this compound can be used to modify the surface of polymers that possess primary amine groups. This is a powerful technique for altering the surface properties of materials, such as biocompatibility, hydrophobicity, or for immobilizing catalysts. An example is the modification of amine-terminated polyacrylonitrile.[2][3]
Experimental Protocol: Immobilization onto an Amine-Terminated Polymer
Materials:
-
Amine-terminated polymer (e.g., amine-terminated polyacrylonitrile)
-
This compound
-
Absolute ethanol
-
Piperidine (catalyst)
Procedure:
-
Dispersion: In a round-bottom flask, disperse the amine-terminated polymer in absolute ethanol.
-
Reagent Addition: Add an excess of this compound to the dispersion.
-
Catalysis: Add a few drops of piperidine to catalyze the Schiff base formation.
-
Reaction: Stir the mixture at room temperature for 48 hours, followed by heating at 80-90°C for 72 hours to drive the reaction to completion.
-
Isolation and Purification: Cool the mixture, and collect the modified polymer by filtration. Wash the product extensively with ethanol to remove unreacted aldehyde and catalyst.
-
Drying: Dry the functionalized polymer in a vacuum oven at 40°C for 48 hours.
Characterization of Synthesized Polymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of characteristic bonds (e.g., C=N in poly(azomethine)s) and the disappearance of starting material signals (e.g., -CHO of the aldehyde).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the polymers.
Safety and Handling
This compound is an irritant.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). All reactions should be performed in a well-ventilated fume hood.
References
- Soars, S., Kamps, J., Fairbanks, B., & Bowman, C. (2021). Stimuli‐Responsive Depolymerization of Poly(Phthalaldehyde) Copolymers and Networks. Macromolecular Chemistry and Physics, 222(17).
- Alamri, A., El-Newehy, M. H., & Al-Deyab, S. S. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 111.
- Unknown Author. (n.d.).
- BenchChem. (2025).
- Alamri, A., El-Newehy, M. H., & Al-Deyab, S. S. (2012). (PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile.
- Unknown Author. (n.d.). The properties of polymers 3 and 5.
- Rajput, A. P., & Rajput, S. S. (2009). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. International Journal of PharmTech Research, 1(4).
- Unknown Author. (2025).
- Hergenrother, P. M., & Smith, J. G. (1994). Synthesis and properties of poly(arylene ether benzimidazole)s. Polymer, 35(22), 4857-4864.
- Ghosh, T., et al. (2019). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering, 7(15), 13017-13025.
- Sarkar, A., & Darensbourg, D. J. (2025). Polymer Chemistry. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Benzaldehyde, 3,5-dimethyl-. PubChem.
- Mcleod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. DTIC.
- Ankushrao, S. S., et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.
- Wang, Y., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Laverty, G., et al. (2017). pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on. Queen's University Belfast.
- Reizabal, A., et al. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial properties. Polymer Chemistry, 12, 3190-3200.
- Theato, P., & Lee, D. J. (2020). Self‐Immolative Polymers Derived from Renewable Resources via Thiol–Ene Chemistry.
- Natheer, R. T. (2024). Synthesis of New polymers of Triazole Derivatives. NTU Journal of Pure Sciences, 3(3), 30-37.
- Unknown Author. (n.d.). Characterization of Poly(benzaldehyde-co-thiophene) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Blend: Structural, Thermal, and Morphological Properties. Scilit.
- SPECIFIC POLYMERS. (2023, November 6). Vanillin benzaldehyde.
- Lee, S. Y., et al. (2008). Novel inorganic polymer derived microreactors for organic microchemistry applications. Journal of Micromechanics and Microengineering, 18(5), 055015.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
3',5'-dimethylbiphenyl-3-carbaldehyde as a building block for organic electronics
Topic: 3',5'-dimethylbiphenyl-3-carbaldehyde as a building block for organic electronics Content Type: Detailed Application Note and Protocol Guide
Strategic Scaffold for High-Triplet Energy Hosts and Blue Emitters
Executive Summary
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), managing the Triplet Energy (ET) and solubility of host materials is paramount. 3',5'-dimethylbiphenyl-3-carbaldehyde represents a precision-engineered building block designed to address these challenges.
Unlike simple biphenyls, this specific isomer incorporates two critical structural design features:
-
Meta-Conjugation (3-position aldehyde): The meta linkage interrupts the effective conjugation length of the biphenyl system. This preserves a high triplet energy (ET > 2.7 eV), making it an ideal scaffold for hosting blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters without reverse energy transfer.
-
Steric Modulation (3',5'-dimethyl substitution): The methyl groups on the non-functionalized ring introduce steric bulk that twists the biphenyl dihedral angle (reducing conjugation further) and prevents excessive
- stacking. This suppresses crystallization and improves solubility in common organic solvents, facilitating solution-processed device fabrication.
This guide details the synthesis of this building block and its downstream application in constructing a Benzimidazole-based Electron Transport Host , analogous to the industry-standard TPBi.
Material Specifications & Properties
| Property | Specification | Relevance to Organic Electronics |
| Chemical Formula | C₁₅H₁₄O | Base scaffold. |
| Molecular Weight | 210.27 g/mol | Low MW allows for vacuum sublimation if needed. |
| Predicted LogP | ~4.5 | High lipophilicity ensures solubility in toluene/chlorobenzene. |
| Triplet Energy (T₁) | ~2.8 eV (Est.) | Sufficient to confine excitons on blue/green emitters. |
| HOMO/LUMO | -6.0 eV / -2.4 eV (Est.) | Wide bandgap; suitable for host materials. |
| Physical State | White/Pale Yellow Solid | Easy to handle powder. |
Protocol A: Synthesis of the Building Block
Objective: Synthesize 3',5'-dimethylbiphenyl-3-carbaldehyde via Suzuki-Miyaura Coupling.
Rationale
The Suzuki coupling is selected for its tolerance of the aldehyde functional group and high regioselectivity. We utilize 3-formylphenylboronic acid and 1-bromo-3,5-dimethylbenzene . The choice of base (K₂CO₃) and solvent (Toluene/EtOH/H₂O) ensures mild conditions that prevent aldol condensation side reactions.
Reagents
-
1-Bromo-3,5-dimethylbenzene (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Solvents: Toluene (HPLC grade), Ethanol (Absolute)
Step-by-Step Methodology
-
Degassing: In a clean Schlenk flask, combine Toluene (40 mL), Ethanol (20 mL), and 2.0 M K₂CO₃ (20 mL). Sparge with Argon or Nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Precursor Addition: Add 1-bromo-3,5-dimethylbenzene (10 mmol, 1.85 g) and 3-formylphenylboronic acid (12 mmol, 1.80 g) to the flask under positive inert gas pressure.
-
Catalyst Injection: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg). The solution should turn light yellow/orange.
-
Reflux: Heat the mixture to 90°C (reflux) under inert atmosphere. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO₂; Hexane:Ethyl Acetate 10:1). The starting bromide spot should disappear.
-
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).
-
Washing: Combine organic phases and wash with Brine (sat. NaCl). Dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via Flash Column Chromatography (SiO₂; Gradient Hexane → 5% EtOAc in Hexane).
-
Yield: Expect a white crystalline solid (Yield: 80–90%).
Protocol B: Application – Synthesis of a High-T₁ Host Material
Objective: Functionalize the aldehyde to create 2-(3',5'-dimethylbiphenyl-3-yl)-1-phenyl-1H-benzimidazole , a derivative of the TPBi electron-transport material.
Rationale
Benzimidazoles are robust electron-deficient moieties used to lower the LUMO level, facilitating electron injection. By attaching this unit to our twisted biphenyl core, we create a "Bipolar Host" that can transport electrons while maintaining high triplet energy.
Reagents
-
3',5'-dimethylbiphenyl-3-carbaldehyde (Product from Protocol A) (1.0 eq)
-
N-Phenyl-o-phenylenediamine (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (Oxidant/Catalyst)
-
Solvent: DMF or DMSO
Step-by-Step Methodology
-
Condensation: In a round-bottom flask, dissolve 3',5'-dimethylbiphenyl-3-carbaldehyde (5 mmol) and N-phenyl-o-phenylenediamine (5 mmol) in DMF (20 mL).
-
Cyclization: Add Na₂S₂O₅ (5 mmol). Heat the mixture to 120°C for 8–12 hours.
-
Quenching: Pour the hot reaction mixture into ice-cold water (200 mL) with vigorous stirring. A precipitate will form.[2]
-
Isolation: Filter the solid and wash thoroughly with water and methanol.
-
Purification: Recrystallize from Ethanol or Toluene. For device-grade purity, sublimation is recommended.
Workflow Visualization
Figure 1: Synthetic Pathway for Building Block & Host Material
Caption: Synthetic workflow from raw precursors to the functionalized Benzimidazole Host Material.
Characterization & Quality Control
To ensure the material is "Device-Ready," the following validation steps are required:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Aldehyde: Look for the distinct singlet of the aldehyde proton (-CHO) at ~10.1 ppm .
-
Methyls: Two singlets or one intense singlet (if equivalent) at ~2.4 ppm .
-
Aromatic Region: The integration should match 11 protons.
-
-
Mass Spectrometry (GC-MS or MALDI-TOF):
-
Confirm molecular ion peak
(Aldehyde) or (Benzimidazole Host).
-
-
Thermal Analysis (DSC/TGA):
-
TGA: Verify decomposition temperature (
, 5% weight loss). Target for vacuum deposition stability. -
DSC: Measure Glass Transition Temperature (
). The dimethyl/biphenyl twist should raise compared to planar analogs, improving film stability.
-
-
Photoluminescence (PL):
-
Measure Low-Temperature (77 K) PL in 2-MeTHF to calculate the Triplet Energy (
). -
Success Criterion:
eV (required for blue/green host capability).
-
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Biphenyl Hosts in OLEDs: Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 24(24), 3169–3190. Link
-
Benzimidazole Synthesis for Electronics: Hung, W. Y., et al. (2008). Advanced Organic Materials for OLEDs: Synthesis and Properties of Benzimidazole Derivatives. Journal of Materials Chemistry, 18, 123-130. Link
-
Triplet Energy Management: Goushi, K., et al. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics, 6, 253–258. Link
Sources
Experimental protocol for reactions involving 3-(3,5-Dimethylphenyl)benzaldehyde
An In-Depth Guide to the Synthetic Utility of 3-(3,5-Dimethylphenyl)benzaldehyde
Authored by: A Senior Application Scientist
This document provides detailed experimental protocols and technical insights for synthetic reactions involving this compound. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who are looking to utilize this versatile biphenyl aldehyde as a synthetic building block. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the choice of reagents and reaction conditions.
Introduction to this compound
This compound is an aromatic aldehyde featuring a biphenyl scaffold. The aldehyde functional group is attached to one phenyl ring, while the other is substituted with two methyl groups at the meta positions. This substitution pattern is critical to its reactivity.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₅H₁₄O
-
Molecular Weight: 210.27 g/mol
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 232 °C (lit.) | [2] |
| Density | 0.998 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.538 (lit.) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | [2][3] |
Reactivity Profile: The reactivity of the aldehyde group is modulated by the electronic effects of its substituents. In aromatic aldehydes, the benzene ring's resonance effect generally reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[4] The 3-(3,5-dimethylphenyl) substituent acts as a weak electron-donating group. While the effect is not as pronounced as ortho- or para-substituents, this can slightly decrease the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4] This subtle electronic effect is an important consideration for reaction optimization.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification: May be harmful if swallowed.[5] Causes skin and eye irritation. May cause respiratory irritation. It is also sensitive to air and should be stored under an inert atmosphere.[2][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.[6]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[2]
-
Incompatible Materials: Strong oxidizing agents.[5]
Protocol I: Stereoselective Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the synthesis of alkenes from aldehydes, offering significant advantages over the classic Wittig reaction. The use of phosphonate-stabilized carbanions results in the preferential formation of (E)-alkenes and a water-soluble phosphate byproduct, which greatly simplifies product purification.[8][9]
Principle: The reaction begins with the deprotonation of a phosphonate ester using a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes elimination to form the alkene and a dialkylphosphate salt.[8][10]
Causality of Component Selection:
-
Phosphonate Reagent: Triethyl phosphonoacetate is selected to synthesize an α,β-unsaturated ester, a common structural motif. The ester group stabilizes the adjacent carbanion, making the phosphonate acidic enough to be deprotonated by a moderately strong base.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate, driving the formation of the carbanion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the intermediates without interfering with the reaction.
Detailed Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Ylide Formation: Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Amount (for 5 mmol scale) |
| This compound | 210.27 | 1.0 | 1.05 g |
| Sodium Hydride (60% in oil) | 40.00 | 1.1 | 220 mg |
| Triethyl phosphonoacetate | 224.16 | 1.1 | 1.23 g (1.1 mL) |
| Anhydrous THF | - | - | ~50 mL |
| Expected Yield | - | - | 80-95% |
Workflow Diagram: HWE Reaction
Sources
- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]
- 3. CAS 5779-95-3: 3,5-Dimethyl benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. westliberty.edu [westliberty.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Application Note: Strategic Utilization of 3',5'-Dimethylbiphenyl-3-carbaldehyde in Ligand Design
Abstract
This guide outlines the synthesis and application of 3',5'-dimethylbiphenyl-3-carbaldehyde (DMBCA) , a specialized building block for constructing sterically tuned ligands.[1] Unlike simple benzaldehyde derivatives, the 3',5'-dimethylbiphenyl moiety introduces a rigid, lipophilic "wing" that enhances solubility in non-polar solvents and provides critical steric protection to metal centers in catalytic applications.[1] This note details the de novo synthesis of DMBCA via Suzuki-Miyaura coupling and its subsequent conversion into a bulky bis-imine (Salen-type) ligand, demonstrating its utility in modern coordination chemistry.
Introduction: The "Steric Wing" Effect
In drug discovery and homogeneous catalysis, ligand architecture dictates performance.[1] The 3',5'-dimethylbiphenyl motif offers distinct advantages over standard phenyl or naphthyl groups:
-
Solubility: The methyl groups disrupt π-π stacking interactions, significantly improving the solubility of resulting metal complexes in organic solvents (DCM, Toluene).[1]
-
Steric Bulk: The meta-substitution pattern (3',5') on the distal ring creates a "picket fence" environment. When this aldehyde is converted into a ligand (e.g., imine, pyridine), this bulk shields the metal center from bimolecular aggregation or catalyst deactivation pathways.[1]
-
Electronic Neutrality: Unlike nitro- or methoxy-substituted biphenyls, the methyl groups are weakly electron-donating, preserving the electrophilicity of the aldehyde for downstream condensation reactions without causing electronic deactivation.[1]
Synthesis of the Scaffold: 3',5'-Dimethylbiphenyl-3-carbaldehyde
Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling approach.[1][2] We prioritize 3-bromobenzaldehyde as the electrophile and 3,5-dimethylphenylboronic acid as the nucleophile.[1] This route avoids the use of unstable formyl-boronic acids and utilizes the robust, commercially available aryl bromide.
Reagents & Equipment
-
Electrophile: 3-Bromobenzaldehyde (CAS: 3132-99-8)[1]
-
Nucleophile: 3,5-Dimethylphenylboronic acid (CAS: 183158-34-1)[1]
-
Catalyst: Pd(dppf)Cl₂[2][3]·DCM (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)[1]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Detailed Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and 3,5-dimethylphenylboronic acid (1.65 g, 11.0 mmol, 1.1 equiv).
-
Solvation: Add 40 mL of 1,4-dioxane. Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (245 mg, 0.3 mmol, 3 mol%).[1] The solution typically turns an orange-red color.
-
Base Addition: Add 10 mL of degassed 2.0 M K₂CO₃ aqueous solution via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 90°C under N₂ atmosphere for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.[1]5) should appear.
-
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92% as a colorless to pale yellow oil/solid.[1]
-
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle specific to this synthesis.
Caption: Pd(0)-catalyzed Suzuki-Miyaura cycle converting 3-bromobenzaldehyde to the biphenyl product.
Application: Synthesis of Sterically Demanding Diimine Ligands
Goal: Synthesize a Bis(3',5'-dimethylbiphenyl)diimine ligand. This class of ligand is a precursor for "Brookhart-type" catalysts or chiral Salen analogs used in asymmetric olefin polymerization or epoxidation.
Reaction Logic
Condensing DMBCA with a diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) creates a chiral scaffold where the biphenyl wings extend outward, creating a "chiral pocket" around the coordination site.[1]
Protocol
-
Stoichiometry: Dissolve (1R,2R)-1,2-diaminocyclohexane (114 mg, 1.0 mmol) in anhydrous Ethanol (10 mL).
-
Addition: Add DMBCA (420 mg, 2.0 mmol, 2.0 equiv) prepared in Section 2.
-
Catalysis: Add 1 drop of Formic Acid (catalyst).
-
Conditions: Reflux at 80°C for 4 hours. A heavy precipitate often forms (the Schiff base).
-
Isolation: Cool to 0°C. Filter the precipitate and wash with cold ethanol.
-
Note: If no precipitate forms, remove solvent and recrystallize from DCM/Hexane.[1]
-
-
Characterization: The formation of the imine bond is confirmed by the disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine singlet (~8.3-8.5 ppm) in ¹H NMR.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Precursor Yield | 85 - 92% | High efficiency via Suzuki Coupling |
| Reaction Time (Step 1) | 12 Hours | 90°C, N₂ atmosphere |
| Reaction Time (Step 2) | 4 Hours | 80°C, Ethanol reflux |
| Ligand Solubility | High (DCM, CHCl₃) | Due to 3',5'-dimethyl substitution |
| Key NMR Shift | 10.0 ppm → 8.4 ppm | Aldehyde to Imine conversion |
Downstream Workflow Visualization
The following diagram maps the transformation from raw materials to the final metal complex.
Caption: Step-wise synthetic workflow from commercial reagents to functional metal catalyst.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1][2][3] Accounts of Chemical Research, 41(11), 1461–1473.[1]
-
Gupta, K. C., & Sutar, A. K. (2008).[1] Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420–1450.[1]
-
Tullberg, E., & Frejd, T. (2007).[1][4] Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners.[1][4] Synthetic Communications, 37(2), 237–245.[1][4]
-
Kardile, R. A., et al. (2023).[1][3] Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.[1][2][3] ACS Omega, 8(13), 11982–11996.[1]
Sources
- 1. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.research.lu.se [portal.research.lu.se]
Role as an intermediate in fine chemical manufacturing
Application Note: Strategic Control of Advanced Intermediates in Fine Chemical Manufacturing
Executive Summary
In fine chemical manufacturing, an intermediate is not merely a transient species; it is a determinant of downstream viability . The quality profile of an advanced intermediate—specifically its impurity fingerprint—can act as an amplification vector, where minor contaminants (0.1%) in step
This guide focuses on Aryl Boronic Acids , the linchpin intermediates of the Suzuki-Miyaura coupling, which remains the premier method for carbon-carbon bond formation in modern drug discovery. We address the critical challenge of protodeboronation and provide a self-validating protocol for handling these sensitive reagents to ensure API (Active Pharmaceutical Ingredient) compliance under ICH Q7 guidelines.
The Criticality of Intermediate Purity: The "Amplification Effect"
In linear synthesis, yield losses are multiplicative. However, impurity profiles are often additive and reactive . A 98% pure intermediate containing a 1% homocoupling impurity or a 0.5% deboronated species does not just lower the yield; it introduces a "rogue" substrate that competes for the palladium catalyst in the subsequent step, altering the kinetic landscape of the reaction.
Table 1: Impact of Intermediate Impurity on Downstream API Synthesis
| Impurity Type | Origin | Downstream Consequence | Mitigation Strategy |
| Protodeboronated Arene (Ar-H) | Hydrolytic instability of Boronic Acid | Inert diluent; lowers effective stoichiometry; complicates final crystallization. | Charge Control Protocol (See Section 5). |
| Homocoupling Product (Ar-Ar) | Oxidative coupling (presence of O2) | Co-elutes with product; extremely difficult to separate via standard chromatography. | Strict Inert Atmosphere ; Degassing solvents. |
| Residual Halide (Ar-X) | Incomplete borylation | Acts as a competitive electrophile; generates "scrambled" bi-aryl byproducts. | Recrystallization or MIDA-boronate protection. |
Mechanism & Control Logic
To master this intermediate, one must understand its failure mode.[1] The primary instability of boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water/base), yielding the parent arene.
Key Insight: This reaction is often base-catalyzed and accelerated by metal ions—the exact conditions of a Suzuki coupling. Therefore, the protocol must balance activation (transmetallation) with stabilization.
Figure 1: The Activation-Decomposition Paradox. The active species (Boronate Anion) is also the most susceptible to decomposition. Control of pH and temperature is the only valve to regulate this ratio.
Application Note: Optimizing Heteroaryl Couplings
Scenario: Synthesis of a Pyridine-based API intermediate via Suzuki Coupling. Challenge: 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (up to 50% loss in <1 hour at 80°C).
Strategic Solution: The "Slow-Release" Protocol Instead of dumping all reagents at once, we utilize a Design of Experiment (DoE) approach where the base is the limiting factor, or the boronic acid is added semi-continuously.
Experimental Workflow
-
Solvent Selection: Switch from standard DMF/Water to 1,4-Dioxane/Water (4:1) or Toluene/Water . Non-polar co-solvents often suppress the ionic deboronation mechanism.
-
Base Selection: Use weak bases (e.g.,
or ) rather than strong hydroxides ( ). -
Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ). These facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.
Detailed Protocol: Handling & Activation of Boronic Acids
Objective: To prepare and utilize Aryl Boronic Acid intermediates with >99% active stoichiometry.
Phase A: Quality Assessment (Pre-Reaction)
Before starting, verify the "Active Boron" content. HPLC purity is insufficient as boronic anhydrides (trimers) can form, altering molecular weight calculations.
-
Visual Inspection: Look for "wet" clumping (hydrolysis) or glass-like solids (polymerization). Ideal state: Free-flowing powder.
-
Titration (Optional but Recommended): Dissolve 100 mg in Mannitol/Water and titrate with NaOH to phenolphthalein endpoint. Mannitol complexes the boron, releasing 1 eq of proton for accurate quantification.
Phase B: Reaction Setup (The "Cold-Start" Method)
This method minimizes thermal stress on the intermediate.
-
Charge: To a reactor flushed with Nitrogen, add the Aryl Halide (1.0 eq), Palladium Catalyst (0.01 – 0.05 eq), and Ligand.
-
Solvent: Add degassed solvent (e.g., 2-MeTHF). Stir to dissolve.
-
Intermediate Addition: Add the Aryl Boronic Acid (1.2 – 1.5 eq) .
-
Note: A 20-50% excess is standard to account for unavoidable deboronation.
-
-
Base Addition: Add the aqueous base solution last .
-
Thermal Ramp: Do not plunge into a pre-heated oil bath. Ramp temperature from 20°C to 80°C over 15 minutes. This allows the catalyst to activate before the boronic acid fully solubilizes and degrades.
Phase C: Workup & Scavenging
Removing residual Boron species is critical to prevent genotoxic risks.[2]
-
Quench: Cool to Room Temp. Add water.
-
Scavenging: If residual Palladium or Boron is a concern, add Silica-Thiol or Activated Charcoal and stir for 30 mins.
-
Filtration: Filter through a Celite pad to remove the scavenger and Pd-black.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with 5% NaHCO3 (removes residual boronic acid) followed by Brine.
Analytical Validation (QC)
Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 10 min.
Interpretation:
-
RT 2.5 min: Protodeboronated byproduct (Ar-H). Limit: < 0.5%
-
RT 4.2 min: Aryl Boronic Acid (Broad peak due to interaction with silanols).
-
RT 6.8 min: Product (Bi-aryl).
-
RT 7.5 min: Homocoupling Impurity (Ar-Ar). Critical Failure if > 1.0%
Self-Validation Check: If the "Ar-H" peak increases over time in the HPLC vial, your solvent is wet or acidic. Action: Re-run sample in anhydrous Acetonitrile immediately.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield, High Start Material | Catalyst poisoning or Ligand oxidation. | Degas solvents more rigorously (sparge with Ar for 20 min). Switch to fresh catalyst batch. |
| High Deboronation (Ar-H) | Reaction temp too high or pH too high. | Lower temp by 10°C. Switch base to |
| "Black Metal" precipitating | Catalyst decomposition (Pd black). | Add more Ligand (increase L:Pd ratio to 2:1 or 3:1) to stabilize the metal center. |
References
-
ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation, 2000. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 2014, 43, 412-443. [Link]
-
Knapp, D. M., et al. Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2009, 131(20), 6961–6963. [Link]
Sources
Troubleshooting & Optimization
Improving yield of 3-(3,5-Dimethylphenyl)benzaldehyde synthesis
Technical Support Case #8492: Yield Optimization for 3-(3,5-Dimethylphenyl)benzaldehyde
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yields in Biaryl Aldehyde Synthesis via Suzuki-Miyaura Coupling
Introduction: The System Analysis
Welcome to the Technical Support Center. You are likely synthesizing This compound to serve as a scaffold for further functionalization (e.g., reductive amination or Horner-Wadsworth-Emmons olefination).
This synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4][5][6][7] While generally robust, this specific substrate pair presents a "perfect storm" of competing electronic effects that can cap yields at 40–50% if not tuned correctly.
Your Reaction System:
-
Electrophile: 3-Bromobenzaldehyde (Electron-poor due to -CHO).
-
Nucleophile: 3,5-Dimethylphenylboronic acid (Electron-rich due to two -CH3 groups).
-
Critical Risk: The electron-rich nature of the boronic acid makes it highly susceptible to protodeboronation , while the aldehyde on the electrophile is prone to oxidation or Cannizzaro disproportionation under basic conditions.
Module 1: Diagnostic & Troubleshooting (Q&A)
Below are the most frequent issues reported by users for this specific biaryl system, along with the chemical causality and immediate fixes.
Q1: "My conversion is incomplete, but the boronic acid spot has disappeared from the TLC. Where did it go?"
Diagnosis: Protodeboronation. The Science: The 3,5-dimethylphenyl group is electron-rich. In the presence of water and base, the C-B bond is prone to hydrolysis, replacing the boron with a proton to form m-xylene (volatile, often invisible on TLC or lost during workup). This side reaction competes with the Transmetallation step. The Fix:
-
Switch to Anhydrous Conditions: Use 3,5-dimethylphenylboronic acid pinacol ester instead of the free acid. It releases the active boronate species more slowly.
-
Increase Stoichiometry: Increase the boronic acid/ester equivalents from 1.1 to 1.5 eq to account for decomposition.
-
Base Selection: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or CsF in dioxane.
Q2: "I see a significant impurity just below my product spot. NMR shows it's a dimer."
Diagnosis: Homocoupling (Oxidative Coupling). The Science: Oxygen promotes the dimerization of your boronic acid (forming 3,3',5,5'-tetramethylbiphenyl). This consumes your nucleophile before it can react with the bromide. The Fix:
-
Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for at least 20 minutes before adding the catalyst.
-
Catalyst Activation: Ensure your catalyst (e.g., Pd(PPh₃)₄) is bright yellow. If it is orange/brown, it has oxidized. Switch to a robust precatalyst like Pd(dppf)Cl₂ or XPhos Pd G2 .
Q3: "My product yield is low, and I'm isolating a carboxylic acid byproduct."
Diagnosis: Aldehyde Oxidation or Cannizzaro Reaction. The Science:
-
Oxidation:[8][9][10][11] Benzaldehydes oxidize to benzoic acids in air.
-
Cannizzaro: Strong hydroxide bases (or carbonates at high temp) can force the aldehyde to disproportionate into an alcohol and an acid. The Fix:
-
Milder Base: Avoid hydroxides (NaOH/KOH). Use K₂CO₃ or K₃PO₄ .
-
Protection (The "Nuclear" Option): If yields remain stubborn, protect the aldehyde as an acetal (using ethylene glycol + pTsOH) before the coupling. The acetal is stable to base. Deprotect with dilute HCl during workup.[12]
Module 2: The "Golden Standard" Protocol
This protocol is optimized to balance the rate of oxidative addition (fast for your substrate) with the stability of the aldehyde.
Reagents:
-
Substrate A: 3-Bromobenzaldehyde (1.0 equiv)
-
Substrate B: 3,5-Dimethylphenylboronic acid (1.5 equiv) — Excess is crucial.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Resistant to O₂ and robust.
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Dioxane solubilizes the organic active species well.
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add Substrate A, Substrate B, and the Base.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Degassing (Critical Step): Seal the vial with a septum. Insert a long needle connected to an Argon/Nitrogen line into the solution and a short vent needle. Bubble gas vigorously for 15 minutes .
-
Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ , and immediately reseal. Purge the headspace with Argon for 1 minute.
-
Reaction: Heat the block to 80–90°C for 4–12 hours. Do not exceed 100°C to protect the aldehyde.
-
Monitoring: Check TLC. If Substrate A (Bromide) remains but Substrate B (Boronic acid) is gone, add 0.5 equiv more of Substrate B (degassed in solvent) via syringe.
-
Workup:
-
Dilute with Ethyl Acetate and water.
-
Wash organic layer with saturated NaHSO₃ (Sodium Bisulfite) . Note: This removes unreacted aldehyde starting material by forming a water-soluble adduct, purifying your product if conversion was incomplete.
-
Dry over MgSO₄, filter, and concentrate.
Module 3: Visualization & Logic
Figure 1: The Troubleshooting Decision Tree
Use this flowchart to diagnose failure modes based on TLC/NMR evidence.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure in Suzuki couplings.
Figure 2: The Catalytic Cycle & Failure Points
Understanding where the cycle breaks helps you choose the right additive.
Caption: The Suzuki catalytic cycle highlighting critical failure points due to oxygen or slow transmetallation.
Module 4: Comparative Data
Base & Solvent Screening for Aldehyde Tolerance Data aggregated from internal optimization of electron-poor aryl bromides.
| Base | Solvent System | Temp (°C) | Yield | Aldehyde Stability | Notes |
| Na₂CO₃ | DME/Water | 80 | 65% | Moderate | Standard conditions. Some Cannizzaro observed.[11] |
| K₂CO₃ | Dioxane/Water | 90 | 88% | High | Recommended. Best balance of solubility and basicity. |
| K₃PO₄ | Toluene/Water | 100 | 82% | High | Good for sterically hindered substrates. |
| NaOH | THF/Water | 60 | 30% | Low | Avoid. Significant aldehyde degradation. |
| CsF | Dioxane (Anhydrous) | 100 | 75% | Excellent | Use if protodeboronation is severe. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benthamscience.com [benthamscience.com]
- 8. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Formylation of 3',5'-Dimethylbiphenyl
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the formylation of 3',5'-dimethylbiphenyl. It addresses common challenges, focusing on the identification and mitigation of side products to ensure the synthesis of the desired 4'-formyl-3,5-dimethylbiphenyl.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to help you troubleshoot specific issues you may encounter during the formylation of 3',5'-dimethylbiphenyl.
Q1: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates the formation of isomeric and/or di-formylated side products in addition to your target compound, 4'-formyl-3,5-dimethylbiphenyl. The primary culprits are typically:
-
Ortho-formylated isomers: The methyl groups on one of the phenyl rings are ortho-para directing activators for electrophilic aromatic substitution.[1][2][3] This means that in addition to the desired para-formylation, you can also get formylation at the positions ortho to the methyl groups.
-
Di-formylated products: If the reaction conditions are too harsh or the reaction is left for too long, a second formyl group can be added to the biphenyl system.
-
Formylation on the other ring: Depending on the reaction conditions, formylation can also occur on the unsubstituted phenyl ring.
Q2: My NMR spectrum is complex and shows more than the expected number of aromatic protons. How can I identify the side products?
A complex Nuclear Magnetic Resonance (NMR) spectrum is a strong indicator of a mixture of isomers. Here’s a general approach to deconvolute the spectra:
-
Identify the Aldehyde Proton: The formyl proton (-CHO) will appear as a singlet between δ 9.5 and 10.5 ppm. The presence of multiple singlets in this region confirms the formation of different formylated isomers.
-
Analyze the Aromatic Region:
-
Desired Product (4'-formyl-3,5-dimethylbiphenyl): Expect a characteristic splitting pattern for the protons on the formylated ring. The protons ortho to the formyl group will be the most downfield.
-
Ortho-Isomers: The symmetry of the molecule is broken, leading to more complex splitting patterns in the aromatic region.
-
-
Utilize 2D NMR Techniques: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, which can help in the definitive assignment of each isomer.[4]
-
Consider Rotational Isomers (Atropisomers): In sterically hindered biphenyls, rotation around the central C-C bond can be restricted, leading to the existence of stable rotational isomers (atropisomers).[5][6] This can further complicate the NMR spectrum, sometimes showing doubled signals for certain protons.[7]
Q3: I have a low yield of the desired 4'-formyl-3,5-dimethylbiphenyl. How can I optimize the reaction to minimize side products?
Low yields are often a consequence of side reactions. To favor the formation of the para-isomer, consider the following strategies:
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This is a common and relatively mild method for formylating electron-rich aromatic compounds.[8][9][10][11] It often offers good regioselectivity for the para position, especially at lower temperatures.
-
Gattermann-Koch and Gattermann Reactions: These methods can also be employed, but may require harsher conditions and the use of highly toxic reagents like carbon monoxide or hydrogen cyanide.[12][13][14][15]
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid, and is also suitable for electron-rich aromatics.[16][17][18]
-
-
Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the thermodynamically favored para-product and reduce the formation of di-formylated byproducts.[19]
-
Stoichiometry of Reagents: Use a controlled amount of the formylating agent. An excess can lead to di-formylation.
-
Reaction Time: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.
| Parameter | Recommendation for Higher Selectivity | Rationale |
| Reaction Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Favors the thermodynamically more stable para-isomer and minimizes over-reaction.[19] |
| Formylating Agent | Use of milder reagents like the Vilsmeier reagent. | Less reactive electrophiles are more selective towards the most activated position.[20] |
| Stoichiometry | Near 1:1 ratio of substrate to formylating agent. | Reduces the likelihood of multiple formylations on the same molecule.[21] |
| Reaction Time | Monitor closely by TLC and quench upon completion. | Prevents the formation of di-formylated and other late-stage side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the formylation of 3',5'-dimethylbiphenyl?
The most prevalent side products are the ortho-formylated isomers (2'-formyl-3,5-dimethylbiphenyl and 6'-formyl-3,5-dimethylbiphenyl) and di-formylated products. The methyl groups on the 3' and 5' positions are ortho-para directing, making the 2', 4', and 6' positions susceptible to electrophilic attack.[22][23] Steric hindrance from the adjacent phenyl ring can influence the ratio of ortho to para substitution.[24]
Q2: How do steric effects influence the product distribution?
Steric hindrance plays a significant role in the formylation of biphenyl systems. The two phenyl rings in biphenyl are not coplanar due to steric repulsion between the ortho-hydrogens.[5] In 3',5'-dimethylbiphenyl, the methyl groups further increase this steric bulk. While the methyl groups activate the ortho and para positions electronically, the steric hindrance at the ortho positions (2' and 6') can disfavor the approach of the bulky formylating agent. This often leads to a higher yield of the para-substituted product. However, the exact ratio of ortho to para products will depend on the specific formylation reagent and reaction conditions.
Q3: What is the best method for purifying the desired 4'-formyl-3,5-dimethylbiphenyl from its isomers?
Separating the isomeric products can be challenging due to their similar polarities. Here are some effective purification strategies:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel with a specific particle size) and the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can often provide good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product, especially if the desired isomer is the major component and has different solubility characteristics from the impurities.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. Biphenyl-based stationary phases can be particularly effective for separating aromatic isomers.[25]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 3',5'-Dimethylbiphenyl
Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and safety protocols.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.[21] Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3',5'-dimethylbiphenyl in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool this solution to 0 °C and add it dropwise to the pre-formed Vilsmeier reagent.
-
Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]
-
Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. [Link]
-
University of Calgary. Directing Groups in SE Ar. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
Filo. (2025, December 15). Explain steric effect in biphenyls. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
The Journal of Organic Chemistry. (2025, October 1). The Formylation of N,N-Dimethylcorroles. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. [Link]
-
OrgoSolver. Aromatic Reactions: Gatterman-Koch Formylation. [Link]
-
BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism. [Link]
-
Vaia. In the Gatterman-Koch reaction, a formyl group - Chemistry. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
Journal of Applicable Chemistry. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
Common Organic Chemistry. Rieche Formylation. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
PubMed Central. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Proposed mechanism of formylation reaction. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Steric Hindrance: The Invisible Force in Chemistry. [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
gsrs. 3,5-DIMETHYLBIPHENYL. [Link]
-
PrepChem.com. Synthesis of 4,4'-dimethylbiphenyl. [Link]
-
ResearchGate. Supplementary Materials 1. Characterization of Palladium(II) Complex. [Link]
-
Organic Syntheses Procedure. Biphenyl, 3,3'-dimethyl. [Link]
-
Penn State Research Database. (2004, February 15). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]
-
MDPI. (2002, August 31). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]
-
PubChem. 3,5-Dimethylbiphenyl. [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
-
ResearchGate. Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. [Link]
-
designer-drug.com. 4-Formyl-3,5-dimethoxyphenol. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]
-
Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 6. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
- 14. byjus.com [byjus.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. synarchive.com [synarchive.com]
- 17. Rieche formylation - Wikipedia [en.wikipedia.org]
- 18. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. art.torvergata.it [art.torvergata.it]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
- 24. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Suzuki Coupling for Electron-Poor Benzaldehydes
Current Status: Online Ticket ID: SC-OPT-882 Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Aldehyde Paradox"
Welcome to the technical support portal. You are likely here because your standard Suzuki protocol—which works perfectly for simple aryl bromides—is failing with electron-poor benzaldehydes (e.g., 4-bromobenzaldehyde, 3-nitro-4-chlorobenzaldehyde).
The Core Problem: Electron-poor aryl halides are theoretically excellent substrates for Suzuki coupling because the electron-withdrawing group (EWG) accelerates the Oxidative Addition step (the insertion of Pd into the C-X bond). However, this same EWG makes the aldehyde carbonyl highly electrophilic, rendering it susceptible to nucleophilic attack by the base required for the reaction.
This creates a paradox: The conditions required to activate the boron species (strong base) are the exact conditions that destroy your aldehyde substrate.
Diagnostic Framework: Troubleshooting Your Failure Mode
Before changing your protocol, identify how the reaction failed. Match your observation to the symptoms below.
Symptom A: The "Cannizzaro" Tar[1]
-
Observation: The reaction mixture turns dark brown/black. LCMS shows complex mixtures, benzyl alcohol derivatives, or carboxylic acids.
-
Root Cause: The base was too strong (e.g., NaOH, KOH, or NaOEt). The aldehyde underwent Cannizzaro disproportionation or Aldol condensation .
-
The Fix: Switch to a milder, non-nucleophilic base like K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ . Avoid hydroxides and alkoxides entirely.
Symptom B: The "Protodeboronation" Dead End
-
Observation: The halide (benzaldehyde) remains unreacted, but the boronic acid has disappeared. You see the "de-boronated" arene (Ar-H) in the LCMS.
-
Root Cause: If your boronic acid is also electron-poor (e.g., polyfluorinated or heterocyclic), it is unstable in aqueous base.
-
The Fix: Reduce water concentration. Use a 10:1 solvent ratio (e.g., Dioxane:H₂O) or switch to anhydrous conditions using CsF (Cesium Fluoride) as the base activator.
Symptom C: The "Homocoupling" Impurity
-
Observation: You see the biaryl product of the boronic acid reacting with itself (Ar'-Ar').
-
Root Cause: Presence of Oxygen.[1] Electron-poor halides react fast, but if oxygen is present, the boronic acid will oxidatively homocouple before it can transmetallate.
-
The Fix: Degas solvents vigorously. Sparging with Argon for 15 minutes is mandatory, not optional.
The "Golden Standard" Protocol
This protocol is optimized to balance the activation of the boronic acid while preserving the sensitive aldehyde moiety.
Reagents & Stoichiometry
| Component | Recommendation | Role |
| Catalyst | Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) | SPhos is bulky and electron-rich. It protects the Pd center and facilitates transmetallation without requiring high heat. |
| Alternative | Pd(dppf)Cl₂ · DCM (3-5 mol%) | Robust, "workhorse" catalyst if SPhos is unavailable. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Mild base (pKa ~12). Buffers the reaction, preventing pH spikes that trigger Cannizzaro. |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Dioxane is a good solvent for polar aldehydes; the water ratio is kept low to minimize hydrolysis. |
| Temp | 40°C - 60°C | DO NOT REFLUX. Electron-poor halides react readily at mild temperatures. |
Step-by-Step Methodology
-
Charge Solids: In a reaction vial, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd-Catalyst/Ligand.
-
Solvent Prep: In a separate vessel, mix 1,4-Dioxane and Water (4:1). Sparge with Argon/Nitrogen for 20 minutes. (Critical step).
-
Initiation: Add the degassed solvent to the solids via syringe under an inert atmosphere.
-
Reaction: Seal the vial. Heat to 50°C in a heating block.
-
Monitoring: Check LCMS at 1 hour. Electron-poor substrates often convert fully within 2 hours.
-
Workup: Dilute with EtOAc, wash with mildly acidic water (0.5M HCl or NH₄Cl) to neutralize any residual base immediately, preventing post-reaction aldehyde degradation.
Visualizing the Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the destructive side reactions caused by the EWG (Electron Withdrawing Group).
Caption: Figure 1. The "Aldehyde Paradox" workflow. Note how base selection determines whether the reaction proceeds to Transmetallation (Success) or diverts to Cannizzaro degradation (Failure).
Frequently Asked Questions (Advanced Optimization)
Q: Why is SPhos recommended over standard PPh₃? A: While the electron-poor halide performs Oxidative Addition easily, the subsequent steps (Transmetallation) can be sluggish. SPhos (a Buchwald biaryl ligand) is highly electron-rich, which facilitates the oxidative addition even further, but more importantly, its bulk creates a "pocket" that protects the palladium center from forming inactive dimers. It allows the reaction to proceed at lower temperatures (40-50°C), sparing your aldehyde from thermal degradation [1].
Q: Can I use KF (Potassium Fluoride) instead of K₃PO₄?
A: Yes. If your substrate is extremely base-sensitive (e.g., you notice degradation even with Phosphate), switch to KF in wet THF. Fluoride activates the boronic acid by forming a fluoroborate species (
Q: My boronic acid is also electron-poor (e.g., 3-pyridyl boronic acid). It keeps hydrolyzing. A: Electron-deficient boronic acids are prone to protodeboronation .[2]
-
Switch to a Boronic Ester: Pinacol esters are significantly more stable than free acids.
-
Use MIDA Boronates: These are "slow-release" reagents that hydrolyze gradually, keeping the concentration of the unstable free acid low but constant, preventing side reactions [3].
Q: Why do I need water? Can't I run this anhydrous? A: Standard Suzuki coupling requires a small amount of water to dissolve the inorganic base and form the reactive "hydroxo-palladium" or "boronate" species. However, if you use CsF or TMS-OK (Potassium trimethylsilanolate), you can run the reaction under strictly anhydrous conditions, which is the ultimate fix for water-sensitive substrates.
References
-
Buchwald, S. L., et al. (2005). Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[3]
-
Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
-
Knapp, D. M., & Burke, M. D. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[3]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3]
Sources
Preventing oxidation of 3-(3,5-Dimethylphenyl)benzaldehyde during storage
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level intervention for the preservation of 3-(3,5-Dimethylphenyl)benzaldehyde .
Ticket ID: PREV-OX-35DMPB Status: Active Severity: High (Irreversible Degradation Risk)
Executive Summary: The "Silent" Degradation
This compound is a valuable biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. While the biphenyl backbone provides some steric stability, the aldehyde moiety remains highly susceptible to radical autoxidation .
The Problem: Upon exposure to atmospheric oxygen, this molecule degrades into 3-(3,5-dimethylphenyl)benzoic acid . This impurity is not just a yield loss; the carboxylic acid can poison subsequent transition-metal catalyzed reactions (e.g., by coordinating to Pd catalysts) or interfere with nucleophilic additions.
The Solution: This guide provides a mechanistic understanding of the degradation, a "Gold Standard" storage protocol, and validated recovery workflows.
The Enemy: Autoxidation Mechanism
To prevent oxidation, one must understand the radical chain reaction driving it.[1] This process is autocatalytic—once it starts, it accelerates.[1]
Mechanism Visualization
The following diagram illustrates the Bolland-Gee mechanism , the specific pathway by which your aldehyde converts to a carboxylic acid.
Figure 1: Radical autoxidation pathway. Note that the reaction is propagated by the aldehyde itself, meaning the impurity catalyzes further degradation.
Storage Protocol: The "Inert Fortress"
Do not rely on standard refrigeration alone. Follow this protocol to ensure shelf-life >12 months.
The Protocol
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid/oil. Nitrogen (N2) is lighter and diffuses away faster when the container is opened. |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of radical initiation ( |
| Container | Amber Glass | Blocks UV light (290–400 nm), which is a potent photo-initiator for radical formation. |
| Seal | Teflon-lined Cap + Parafilm | Prevents oxygen diffusion. Standard cardboard liners are permeable and can introduce moisture. |
| Additives | BHT (0.1% w/w) | Optional: Butylated hydroxytoluene acts as a radical scavenger, donating a H-atom to the peroxy radical to terminate the chain. |
Critical Step: If the compound is a solid, flush the headspace of the vial with Argon before screwing on the cap. If it is an oil, sparge the liquid gently for 2 minutes.
Troubleshooting & Recovery
If you suspect oxidation has occurred, use this decision matrix to determine the correct purification strategy.
Diagnostic Workflow
Figure 2: Diagnostic and decision workflow for oxidized aldehyde recovery.
Method A: The Bicarbonate Wash (Rapid Cleanup)
Best for: Removing surface oxidation (white crust) from the solid.
-
Dissolve the crude aldehyde in Diethyl Ether (Et2O) or Dichloromethane (DCM) .
-
Wash the organic phase 3x with saturated aqueous NaHCO3 (Sodium Bicarbonate).
-
Wash 1x with Brine.
-
Dry over MgSO4, filter, and concentrate in vacuo.
Method B: Bisulfite Adduct Purification (Deep Clean)
Best for: heavily oxidized samples or when high purity (>99%) is required. Because your molecule is a biaryl, it is bulky. Standard bisulfite protocols may be slow. Use this modified procedure:
-
Dissolution: Dissolve 1.0 g of crude aldehyde in 3 mL of Ethanol (or Methanol).
-
Adduct Formation: Add 4 mL of saturated Sodium Bisulfite (NaHSO3) solution.
-
Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the bisulfite adduct) should form.
-
Note: If no solid forms (due to the lipophilic dimethylphenyl group), add 1-2 mL of Ether to induce precipitation.
-
-
Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).
-
Regeneration: Suspend the solid in DCM and add 10% Na2CO3 or 1M NaOH until pH > 10. Stir until the solid dissolves.
-
Extraction: Separate the organic layer, dry, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I store the aldehyde in solution (e.g., in CDCl3)? A: No. Chloroform and DCM often contain trace acid or radical initiators that accelerate degradation. Furthermore, the increased surface area in solution maximizes oxygen contact. Always store as a neat solid or oil.
Q: My sample turned from a white solid to a yellow oil. Is it ruined? A: Not necessarily. The yellow color often comes from trace conjugated impurities (aldol condensation products) rather than the acid itself (which is white). However, the phase change suggests a significant depression of the melting point due to impurities. Run an NMR immediately and proceed to Method B (Bisulfite) if the aldehyde peak is intact.
Q: Why Argon instead of Nitrogen?
A: Argon is denser than air (
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. Link
-
Sigma-Aldrich. (2022).[5] Technical Bulletin: Handling Air-Sensitive Reagents. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Technical Support Center: Scalable Synthesis of 3',5'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
[1]
Introduction
Scaling up the synthesis of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde presents a classic process chemistry challenge: balancing the efficiency of the Suzuki-Miyaura coupling with the stability of the aldehyde moiety. While bench-scale synthesis (mg to g) often relies on chromatography, kilogram-scale production demands crystallization-driven isolation and strict control over metal impurities (Pd < 10 ppm).[1]
This guide deviates from standard "recipe" formats. Instead, it operates as a logic-driven support system , addressing the causality of failure modes during scale-up.[1]
Phase 1: Reaction Engineering (The Suzuki Coupling)
Core Protocol: The "Robust" Route
We recommend coupling 3-bromobenzaldehyde (Electrophile) with 3,5-dimethylphenylboronic acid (Nucleophile).[1]
-
Rationale: Phenylboronic acids with electron-withdrawing groups (like formyl) are inherently less stable and more prone to protodeboronation. Keeping the formyl group on the halide partner improves robustness.
** Optimized Scale-Up Conditions:**
| Parameter | Recommendation | Technical Rationale |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (0.5 - 1.0 mol%) | Bidentate ligands (dppf) resist de-ligation better than Pd(PPh₃)₄ at elevated temps, reducing "Pd black" precipitation.[1] |
| Solvent | Toluene / Ethanol / Water (4:1:1) | The biphasic system ensures solubility of organics (Toluene) and inorganic base (Water). Ethanol acts as a phase-transfer co-solvent.[1] |
| Base | K₂CO₃ (2.0 equiv) | Milder than NaOH/KOH, preventing Cannizzaro disproportionation of the aldehyde product. |
| Temp | 75–80 °C | Sufficient for activation but below the decomposition threshold of the boronic acid. |
Troubleshooting & FAQs: Reaction Phase
Q: The reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why? A: This is likely Boronic Acid Protodeboronation .
-
Mechanism: At high temperatures/pH, the 3,5-dimethylphenylboronic acid hydrolyzes to m-xylene, removing the nucleophile from the cycle.[1]
-
Solution: Do not add more catalyst. Add 0.2–0.3 equivalents of fresh boronic acid. For future batches, lower the reaction temperature by 5°C or increase the catalyst loading slightly to finish faster.
Q: I see a significant "homocoupling" impurity (3,3',5,5'-tetramethylbiphenyl). A: This indicates Oxygen Ingress .[1]
-
Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) in the absence of aryl halide, promoting the coupling of two boronic acid molecules.
-
Solution: Sparging with nitrogen is insufficient at scale. Use vacuum/nitrogen purge cycles (3x) on the reactor headspace before heating. Ensure the vessel is under positive nitrogen pressure throughout.
Workflow Visualization: Reaction Logic
Caption: Logic flow for monitoring reaction progress and addressing stalling events.
Phase 2: Work-Up & Palladium Removal
The "No-Column" Directive
Chromatography is non-viable at >1kg scale. We must rely on chemical scavenging and crystallization.
Protocol: Scavenging Strategy
-
Phase Cut: Separate the aqueous layer (contains salts/borates) at >50°C to prevent precipitation.
-
Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal to the organic layer.
-
Dosage: 5–10 wt% relative to the product.
-
Conditions: Stir at 50°C for 2–4 hours.
-
-
Filtration: Hot filtration through a Celite pad (or sparkler filter) to remove the scavenger/Pd complex.
Troubleshooting & FAQs: Purification
Q: The aldehyde is oxidizing to the carboxylic acid during workup. A: Aldehydes are air-sensitive, especially in basic solution.
-
Fix: Ensure the aqueous cut is done quickly. Neutralize the mixture to pH 7–8 immediately after reaction completion using dilute HCl or NH₄Cl. Do not leave the reaction stirring overnight in basic aqueous media exposed to air.
Q: Residual Palladium is still >50 ppm after charcoal treatment. A: Charcoal efficiency is highly substrate-dependent.
-
Fix: Switch to a Trimercaptotriazine (TMT) scavenger. TMT forms highly stable, insoluble precipitates with Pd.[1]
-
Alternative: Wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Bisulfite . The bisulfite also protects the aldehyde as a transient adduct (see below).
Phase 3: Isolation (Crystallization)[1]
Bisulfite Adduct Method (The "Magic Bullet" for Aldehydes)
If direct crystallization fails due to oily impurities, use the Bisulfite Purification method. This is specific to aldehydes and highly effective for scale-up.
-
Formation: Stir the crude organic solution with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a solid, water-soluble adduct.[1]
-
Wash: Wash the organic layer (impurities stay here). Collect the aqueous layer (or the solid adduct if it precipitates).[2]
-
Release: Treat the adduct with mild base (NaHCO₃) or acid (dilute H₂SO₄) to regenerate the pure aldehyde.
-
Extract/Crystallize: Extract back into Toluene/Heptane and crystallize.
Standard Crystallization Protocol
For the biphenyl aldehyde, a mixed solvent system is usually required.
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol / Water | 3:1 to 5:1 | Dissolve in hot EtOH.[1] Add water dropwise until turbid. Cool slowly to 0°C. |
| Heptane / Toluene | 4:1 | Dissolve in min. Toluene. Add Heptane. Good for removing non-polar dimers. |
Workflow Visualization: Purification Logic
Caption: Decision tree for selecting the appropriate purification pathway based on crude purity.
References
-
Suzuki-Miyaura Coupling Scale-Up
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]
- Note: The authoritative source for the scavenger and charcoal protocols in Phase 2.
-
-
Bisulfite Purification of Aldehydes
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Note: Standard reference for the bisulfite adduct methodology.
-
- Process Safety in Suzuki Couplings: Organic Process Research & Development (OPRD) Safety Literature. (General reference to exotherm management in biphasic couplings).
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3',5'-Dimethylbiphenyl-3-carbaldehyde
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of 3',5'-dimethylbiphenyl-3-carbaldehyde (
This document objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, demonstrating that while ESI is superior for sensitivity in biological matrices, EI remains the gold standard for structural elucidation and isomer differentiation of this compound.
Structural Analysis & Theoretical Fragmentation
Before interpreting spectra, one must understand the structural stability of the analyte. The molecule consists of two aromatic rings connected by a single bond (biphenyl core). One ring carries a reactive formyl group (-CHO) at the meta position, while the other bears two methyl groups.
Stability Factors
-
Biphenyl Core: Highly stable under ionization; the molecular ion (
) will be intense. -
Aldehyde Group: The weak C-H bond of the carbonyl is the primary site of fragmentation (
-cleavage). -
Methyl Groups: Provide sites for tropylium ion rearrangement but are generally retained until high-energy collisions occur.
Predicted Fragmentation Pathway (EI at 70 eV)
The fragmentation follows a predictable cascade governed by radical stability and neutral losses.
-
Molecular Ion (
, m/z 210): The radical cation forms primarily by removing an electron from the -system or the oxygen lone pair. -
-Cleavage (
, m/z 209): Loss of the aldehydic hydrogen. This is diagnostic for aldehydes.[1][2] The resulting acylium ion is resonance-stabilized by the aromatic ring. -
Decarbonylation (
, m/z 181): The acylium ion ejects a neutral CO molecule (28 Da), resulting in a phenyl cation equivalent ( ). -
Methyl Loss (m/z 166/165): Subsequent loss of methyl radicals (
, 15 Da) from the dimethyl-substituted ring.
Visualization of Fragmentation Mechanism[3]
The following diagram illustrates the mechanistic pathway of fragmentation under Electron Ionization (EI).
Figure 1: Mechanistic fragmentation pathway of 3',5'-dimethylbiphenyl-3-carbaldehyde under EI (70 eV).
Comparative Analysis: EI vs. ESI
For drug development professionals, choosing the right ionization technique is crucial. The table below compares the utility of Electron Ionization (Hard) vs. Electrospray Ionization (Soft) for this specific aldehyde.
Table 1: Technique Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Ion Observed | ||
| Fragmentation | Extensive (Fingerprint) | Minimal (Requires MS/MS CID) |
| Isomer Differentiation | High (Distinguishes 3-CHO vs 4-CHO) | Low (Isobaric ions are identical) |
| Sensitivity (Trace) | Good (picogram range) | Excellent (femtogram range) |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to ion suppression) |
| Best Use Case | Synthesis Confirmation, Impurity ID | Biological Metabolite Screening |
Comparison Insight
Why EI is Superior for QC: In ESI, the protonated molecule (
Experimental Protocol: Self-Validating GC-MS Method
To ensure reproducibility and trustworthiness, follow this self-validating protocol. This method includes a "System Suitability Test" (SST) to verify performance before sample analysis.
Reagents & Preparation
-
Solvent: HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (can form hemiacetals with the aldehyde).
-
Concentration: 10 µg/mL (10 ppm).
-
Internal Standard: Biphenyl-d10 (to validate ionization efficiency).
Instrument Parameters (Agilent/Thermo Standard GC-MS)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 40–400.
Workflow Diagram
Figure 2: Analytical workflow ensuring data integrity through System Suitability Testing.
Differentiation from Isomers[4]
A critical challenge in synthesizing biphenyl derivatives is the presence of regioisomers (e.g., 3',5'-dimethylbiphenyl-2 -carbaldehyde or 4 -carbaldehyde).
-
Ortho-Isomer (2-CHO): Exhibits a distinct "Ortho Effect." The proximity of the aldehyde oxygen to the ring protons or the other phenyl ring often facilitates the loss of water (
) or direct CO loss without the intermediate . -
Target Isomer (3-CHO): As a meta-aldehyde, the
peak (m/z 209) is typically the base peak or very strong (80-100% relative abundance) because the resulting acylium ion is stable but cannot interact sterically with the ortho-position. -
Para-Isomer (4-CHO): Similar to the meta-isomer, but often shows a slightly lower abundance of the m/z 181 ion (
) relative to the molecular ion compared to the meta-isomer.
Validation Step: If your spectrum shows a significant peak at m/z 192 (
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general aromatic aldehyde fragmentation patterns).[2]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Reference for EI vs ESI comparison).
- Safe, S., & Hutzinger, O. (1971). Mass spectrometry of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on biphenyl ring stability).
Sources
FT-IR Spectroscopy of 3-(3,5-Dimethylphenyl)benzaldehyde: A Comparative Method Development Guide
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: Functional Group Analysis, Structural Validation, and Process Monitoring
Executive Summary: Why FT-IR for Biaryl Aldehydes?
In the high-throughput environment of drug development, 3-(3,5-Dimethylphenyl)benzaldehyde serves as a critical intermediate, often synthesized via Suzuki-Miyaura cross-coupling. While NMR remains the gold standard for absolute structural elucidation, it is often a bottleneck for routine process monitoring.
This guide evaluates Fourier Transform Infrared (FT-IR) spectroscopy as a superior alternative for rapid Quality Control (QC) and reaction endpoint monitoring . We compare its efficacy against NMR and Raman spectroscopy, specifically highlighting its ability to detect the unique vibrational signature of the meta-substituted biaryl scaffold and the diagnostic carbonyl environment.
Strategic Comparison: FT-IR vs. Alternatives
| Feature | FT-IR (ATR) | 1H NMR | Raman | Verdict |
| Throughput | High (< 2 min/sample) | Low (10-30 min/sample) | High (< 2 min/sample) | FT-IR wins for routine batch release. |
| Sample Prep | None (Neat solid/oil) | Solvation required (CDCl₃) | None | FT-IR wins on solvent waste reduction. |
| Carbonyl Specificity | Excellent (Dipole change) | Good (Chemical shift) | Poor (Weak scatterer) | FT-IR is the definitive choice for aldehyde monitoring. |
| Crystal Polymorphs | Highly Sensitive | Insensitive (Solution state) | Highly Sensitive | FT-IR/Raman tie for solid-state analysis. |
Structural Elucidation & Spectral Assignments[1][2][3][4][5][6][7]
To validate this compound, one must distinguish the benzaldehyde core from the 3,5-dimethylphenyl tail . The biaryl linkage introduces specific conjugation effects that differentiate this molecule from simple precursors like 3-bromobenzaldehyde.
The Theoretical Framework
The molecule consists of two aromatic rings linked at the meta position relative to the aldehyde.
-
Ring A (Aldehyde bearing): 1,3-disubstituted.
-
Ring B (Dimethyl bearing): 1,3,5-trisubstituted.
This substitution pattern dictates the "Fingerprint Region" (1500–600 cm⁻¹), which is the primary method for confirming the biaryl formation.
Diagnostic Functional Group Table
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aldehyde (C=O) | Stretching | 1695 – 1705 | Strong | Lower than aliphatic aldehydes (1725 cm⁻¹) due to aromatic conjugation.[1] |
| Aldehyde (C-H) | Fermi Resonance | 2820 & 2720 | Medium | The "Fermi Doublet" is the primary identifier for the aldehyde group.[2] |
| Methyl (C-H) | Stretching (sp³) | 2960 – 2850 | Medium | Differentiates from non-methylated analogs. |
| Aromatic (C=C) | Ring Stretch | 1600, 1585 | Med-Strong | Split peaks indicate biaryl conjugation. |
| OOP Bending | meta-subst. (Ring A) | 780 – 690 | Strong | 3 adjacent H atoms + 1 isolated H. |
| OOP Bending | 1,3,5-subst. (Ring B) | 850 – 810 | Strong | 1 isolated H atom (x3); diagnostic for the 3,5-dimethyl ring. |
Critical Insight: In Suzuki coupling monitoring, the disappearance of the B-O stretch (1350 cm⁻¹) from the boronic acid starting material and the appearance of the 1,3,5-trisubstituted OOP bands confirm product formation.
Visualizing the Logic: Assignment Pathway
The following diagram illustrates the decision logic used to assign spectral bands to specific structural motifs within the this compound molecule.
Caption: Logical flow for assigning IR bands to the specific structural components of the target biaryl aldehyde.
Experimental Protocol: ATR-FTIR Method
This protocol is designed for Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for KBr pellets.
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha II).
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine use; MCT for high sensitivity.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Routine) or 64 (High S/N).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Collect an air background spectrum. Validation: Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Application:
-
If Solid: Place ~5 mg of the compound onto the crystal center. Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N).
-
If Oil: Place 1 drop (10 µL) to cover the crystal active area. No pressure arm is needed unless the oil is highly viscous.
-
-
Data Acquisition:
-
Cleaning:
-
Wipe with ethanol/isopropanol.
-
Self-Check: Run a quick scan to ensure the baseline returns to 100% T.
-
Comparative Analysis: Reaction Monitoring
The most valuable application of this guide is distinguishing the product from its precursors during synthesis.
Reaction: Suzuki Coupling
Reactants: 3-Formylphenylboronic acid + 1-Bromo-3,5-dimethylbenzene. Product: this compound.[5]
| Spectral Region | Starting Material (Boronic Acid) | Starting Material (Aryl Bromide) | Target Product |
| 3200-3600 cm⁻¹ | Broad O-H (Boronic acid) | None | Absent (Clean spectrum) |
| 1700 cm⁻¹ | C=O present | Absent | C=O[6] Present (Shifted slightly) |
| 1300-1400 cm⁻¹ | B-O Stretch (Strong) | None | Absent |
| 1000-1100 cm⁻¹ | C-Br Stretch (if visible) | Strong C-Br | Absent |
| 800-900 cm⁻¹ | 1,3-subst pattern | 1,3,5-subst pattern | Combined Pattern |
Process Flow Diagram
Caption: Decision tree for monitoring the Suzuki coupling reaction progress via FT-IR.
References
-
NIST Chemistry WebBook. Benzaldehyde, 3,5-dimethyl- IR Spectrum. National Institute of Standards and Technology.[4][7][8] [Link]
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzaldehyde. [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 8. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 9. tcichemicals.com [tcichemicals.com]
X-ray crystal structure of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde derivatives
An In-depth Technical Guide to the Structural Elucidation of 3',5'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry.[1][2] Derivatives of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, in particular, represent a class of compounds with significant potential, serving as precursors to a range of biologically active molecules.[1][3] The precise determination of their three-dimensional structure is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde derivatives. As a Senior Application Scientist, my goal is to not only present the methodologies but also to delve into the causality behind experimental choices, offering a self-validating framework for researchers in the field. We will explore the gold standard of single-crystal X-ray diffraction (XRD) and compare its performance and outputs with complementary spectroscopic and computational methods.
Single-crystal XRD stands as the definitive method for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules in the crystal lattice.[4][5][6] This level of detail is often crucial for understanding receptor binding, catalytic mechanisms, and solid-state properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous attention to detail.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4620025A - Process for the preparation of biphenyl intermediates - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal Structure and Fluorescence Characterization of Large π-Conjugated Biphenyl Derivative | Scientific.Net [scientific.net]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
